IQ-1
Description
The exact mass of the compound 2-[(4-acetylphenyl)diazenyl]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide is 362.17427596 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-13(26)14-8-10-16(11-9-14)24-25-19(20(22)27)18-17-7-5-4-6-15(17)12-21(2,3)23-18/h4-11,24H,12H2,1-3H3,(H2,22,27)/b25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJIEVIJBAJISI-NCELDCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NN=C(C2=NC(CC3=CC=CC=C32)(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/N=C(\C2=NC(CC3=CC=CC=C32)(C)C)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331001-62-8 | |
| Record name | IQ-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331001628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 331001-62-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IQ-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL3UF6K9AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Role of IQGAP1 in Wnt Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a cornerstone of developmental biology and tissue homeostasis, with its dysregulation being a hallmark of numerous cancers. At the heart of this intricate network lies a dynamic interplay of proteins that regulate cell fate, proliferation, and migration. This technical guide delves into the pivotal role of the scaffold protein IQ-domain GTPase-activating protein 1 (IQGAP1) as a critical modulator of Wnt signaling. While the initial query mentioned "IQ-1," a small molecule inhibitor of protein phosphatase 2A, the broader and more complex role of the IQGAP1 protein in Wnt signaling is a subject of intense research and likely the intended focus for an in-depth guide. This document will therefore focus on the functions of IQGAP1, its interactions with key Wnt pathway components, and the experimental methodologies used to elucidate its mechanisms of action.
IQGAP1: A Central Scaffold in the Wnt Signaling Network
IQGAP1 is a ubiquitously expressed scaffold protein that integrates various signaling cascades, including the Wnt pathway. It lacks intrinsic GTPase-activating protein activity despite its name and instead functions as a platform for the assembly of multi-protein complexes. Within the Wnt pathway, IQGAP1 interacts with several key players, influencing both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) branches.
Role in Canonical Wnt Signaling
The canonical Wnt pathway is characterized by the stabilization and nuclear translocation of β-catenin, leading to the activation of TCF/LEF (T-cell factor/lymphoid enhancer factor) family of transcription factors and the expression of Wnt target genes. IQGAP1 plays a crucial role in this process through multiple interactions:
-
Interaction with β-catenin: IQGAP1 directly binds to β-catenin, and this interaction is thought to protect β-catenin from degradation in the cytoplasm, thereby promoting its accumulation and subsequent nuclear translocation.[1][2] Depletion of IQGAP1 has been shown to reduce the Wnt-induced nuclear accumulation of β-catenin and the expression of Wnt target genes.[1][3]
-
Interaction with Dishevelled (Dvl): IQGAP1 forms a complex with Dvl, a key cytoplasmic component of the Wnt pathway. This interaction is believed to be important for the nuclear localization of Dvl, which is required for canonical Wnt signaling.[1][4]
-
Modulation of LRP6 Phosphorylation: IQGAP1 is involved in the potentiation of Wnt signaling by R-spondins (RSPOs) and their receptors, the Leucine-rich repeat-containing G-protein coupled receptors (LGRs), such as LGR4.[5][6] Upon RSPO binding, LGR4 recruits IQGAP1, which in turn enhances its interaction with Dvl.[5][6] This complex then promotes the phosphorylation of the Wnt co-receptor LRP6, a critical step in the activation of the canonical pathway.[5] IQGAP1 can recruit MEK1/2 to the LGR4 complex, leading to LRP6 phosphorylation.[2]
Role in Non-Canonical Wnt Signaling
The non-canonical Wnt pathways regulate cell polarity and migration and are independent of β-catenin. IQGAP1 is also implicated in these pathways:
-
Planar Cell Polarity (PCP) Pathway: IQGAP1, through its interaction with Rho GTPases like Rac1 and Cdc42, can influence the actin cytoskeleton, a key effector of the PCP pathway.[7]
-
Wnt/Ca2+ Pathway: While less characterized, the ability of IQGAP1 to interact with calcium/calmodulin suggests a potential role in the Wnt/Ca2+ pathway, which involves the release of intracellular calcium.
Quantitative Data on IQGAP1's Role in Wnt Signaling
The following tables summarize the quantitative effects of IQGAP1 modulation on key aspects of the Wnt signaling pathway as reported in the literature.
| Cell Line | IQGAP1 Modulation | Effect on β-catenin Levels | Fold Change/Percentage Change | Reference |
| SW579 (Thyroid Cancer) | Knockdown (siRNA) | Decreased total β-catenin | Significant decrease | [8] |
| TPC-1 (Thyroid Cancer) | Knockdown (siRNA) | Decreased total β-catenin | Significant decrease | [8] |
| SW480 (Colon Cancer) | Overexpression | Increased β-catenin binding to TCF3/4 | Not specified | [9] |
| Assay | Cell Line | IQGAP1 Modulation | Effect on TCF/LEF Reporter Activity | Fold Change/Percentage Change | Reference | | --- | --- | --- | --- | --- | | TOP-flash Luciferase Assay | SW480 (Colon Cancer) | Overexpression | Increased reporter activity | ~2.5-fold increase |[9] | | TOP-flash Luciferase Assay | HEK293T | Knockdown of IQGAP1 | Inhibited RSPO1-induced signaling | ~60-70% inhibition |[10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of IQGAP1 in Wnt signaling.
Co-Immunoprecipitation (Co-IP) for IQGAP1 Interaction Studies
This protocol is designed to identify and validate the interaction between IQGAP1 and its binding partners within the Wnt signaling pathway, such as β-catenin and Dvl.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody against the "bait" protein (e.g., anti-IQGAP1)
-
Antibody against the "prey" protein (e.g., anti-β-catenin or anti-Dvl)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blot apparatus and reagents
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove as much of the supernatant as possible.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Centrifuge the tubes to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the prey protein.
-
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the canonical Wnt pathway by measuring the activity of a luciferase reporter gene under the control of TCF/LEF response elements.
Materials:
-
TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF/Hygro])[11]
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., FuGENE HD)
-
HEK293 cells or other suitable cell line
-
96-well white opaque microplates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells at a density of 5,000-10,000 cells per well in a 96-well white opaque microplate in 100 µL of growth medium.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's instructions. For each well, co-transfect the TCF/LEF reporter plasmid and the Renilla control plasmid.
-
Add the transfection mix to the cells and incubate for 24-48 hours.
-
-
Treatment:
-
If studying the effect of IQGAP1, co-transfect with an IQGAP1 expression or shRNA plasmid.
-
Treat the cells with Wnt3a-conditioned medium or a GSK3β inhibitor like LiCl to activate the Wnt pathway.
-
-
Lysis and Luminescence Measurement:
-
After the treatment period (typically 16-24 hours), remove the medium and wash the cells with PBS.
-
Add 20 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity (TOP-flash).
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold change relative to the untreated control.
-
Nuclear and Cytoplasmic Fractionation for Western Blot
This protocol allows for the separation of nuclear and cytoplasmic proteins to analyze the subcellular localization of proteins like β-catenin upon modulation of IQGAP1 expression.
Materials:
-
Hypotonic lysis buffer (10 mM HEPES, pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, supplemented with protease inhibitors)
-
Nuclear extraction buffer (20 mM HEPES, pH 7.9, 420 mM NaCl, 1.2 mM MgCl2, 0.2 mM EDTA, 25% glycerol, supplemented with protease inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (check under a microscope).
-
-
Separation of Cytoplasmic Fraction:
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Isolation of Nuclear Fraction:
-
Resuspend the nuclear pellet in nuclear extraction buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE and western blotting using antibodies against the protein of interest (e.g., β-catenin), a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Histone H3 or Lamin B1) to verify the purity of the fractions.[3][5]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: IQGAP1's central role in canonical and non-canonical Wnt signaling pathways.
Caption: General workflow for Co-Immunoprecipitation (Co-IP) to study protein interactions.
Caption: Workflow for TCF/LEF Luciferase Reporter Assay to measure canonical Wnt signaling.
Conclusion
IQGAP1 has emerged as a critical signaling node within the Wnt pathway, influencing both canonical and non-canonical branches through its scaffolding function. Its interactions with β-catenin, Dvl, and the LGR4 receptor complex highlight its multifaceted role in regulating Wnt-mediated cellular processes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms by which IQGAP1 modulates Wnt signaling. A deeper understanding of the IQGAP1-Wnt axis holds significant promise for the development of novel therapeutic strategies targeting Wnt-driven diseases, particularly cancer.
References
- 1. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchhub.com [researchhub.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Preparation of cytoplasmic and nuclear protein fractions and western blot analysis [bio-protocol.org]
- 6. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of IQGAP1 inhibits proliferation and epithelial–mesenchymal transition by Wnt/β-catenin pathway in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RSPO–LGR4 functions via IQGAP1 to potentiate Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [promega.sg]
The Role of IQ-1 in Modulating Embryonic Stem Cell Pluripotency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Embryonic stem cells (ESCs) hold immense promise for regenerative medicine due to their defining characteristics of self-renewal and pluripotency—the ability to differentiate into all cell types of the body. The maintenance of this pluripotent state in vitro is a complex process governed by a delicate balance of intrinsic and extrinsic signaling pathways. Small molecules that can modulate these pathways offer powerful tools for both fundamental research and the development of cell-based therapies. One such molecule, IQ-1, has emerged as a key chemical probe for dissecting the intricacies of the Wnt/β-catenin signaling pathway and its role in sustaining ESC pluripotency. This technical guide provides an in-depth overview of the mechanism of action of this compound, its application in ESC culture, and detailed experimental protocols for its use and the assessment of its effects.
Core Concepts: Mechanism of Action of this compound
This compound is a small molecule that selectively modulates the Wnt/β-catenin signaling pathway. Its primary mechanism of action involves the inhibition of p300-dependent β-catenin signaling.[1][2] This is achieved through its interaction with the PR72/130 subunit of Protein Phosphatase 2A (PP2A).[1][2] This interaction leads to a decrease in the phosphorylation of the transcriptional co-activator p300, which in turn reduces its affinity for β-catenin. Consequently, the formation of the β-catenin/p300 transcriptional complex is inhibited.
Crucially, this inhibition of the β-catenin/p300 interaction favors the formation of the β-catenin/CREB-binding protein (CBP) transcriptional complex. The resulting increase in β-catenin/CBP-mediated transcription is critical for the long-term maintenance of murine embryonic stem cell pluripotency.[1][2] This selective modulation allows for the sustenance of a pluripotent state driven by Wnt signaling without inducing differentiation.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of this compound and its experimental application, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound signaling pathway in embryonic stem cells.
Caption: Experimental workflow for assessing this compound's effect on ESC pluripotency.
Quantitative Data Summary
| Parameter | Observation | Reference |
| Effective Concentration | 4 µg/ml this compound in combination with Wnt3a maintains long-term mouse ESC pluripotency. | [1] |
| Pluripotency Marker Expression (Qualitative) | Maintained expression of Oct4, Nanog, and Rex1 in the presence of this compound and Wnt3a. | [1] |
| Alkaline Phosphatase (AP) Staining | ESCs cultured with this compound for 65 days remained AP positive, indicating an undifferentiated state. | [1] |
| Embryoid Body (EB) Formation | ESCs cultured with this compound and Wnt3a for 48 days retained the ability to form embryoid bodies, which could further differentiate into tissues of all three germ layers. | [1] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments related to the study of this compound in embryonic stem cells.
Protocol 1: Feeder-Free Maintenance of Mouse Embryonic Stem Cells with this compound and Wnt3a
This protocol describes the culture of mouse ESCs in a feeder-free system using this compound and Wnt3a to maintain pluripotency.[3][4][5]
Materials:
-
Mouse Embryonic Stem Cells (e.g., D3 line)
-
DMEM (high glucose, with L-glutamine and sodium pyruvate)
-
15% Fetal Bovine Serum (FBS), ESC-qualified
-
Non-Essential Amino Acids (NEAA) solution
-
β-mercaptoethanol
-
This compound (stock solution in DMSO)
-
Recombinant Mouse Wnt3a
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
Procedure:
-
Plate Coating: Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.
-
Media Preparation: Prepare the complete ESC medium by supplementing DMEM with 15% FBS, NEAA, and β-mercaptoethanol.
-
Cell Thawing and Plating: Thaw a cryovial of mESCs rapidly at 37°C. Transfer the cells to a conical tube containing 5 ml of pre-warmed complete medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate onto the gelatin-coated plates.
-
Maintenance Culture:
-
To maintain pluripotency, culture the mESCs in complete medium supplemented with 4 µg/ml this compound and Wnt3a (concentration to be optimized, typically 20 ng/ml).
-
Change the medium daily.
-
Passage the cells every 2-3 days or when they reach 70-80% confluency.
-
-
Passaging:
-
Aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C for 3-5 minutes until the cells detach.
-
Neutralize the trypsin with complete medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells, resuspend the pellet in fresh medium containing this compound and Wnt3a, and plate onto newly gelatin-coated plates at a suitable split ratio (e.g., 1:5 to 1:10).
-
Protocol 2: Alkaline Phosphatase (AP) Staining
This protocol is for the detection of alkaline phosphatase activity, a common marker of undifferentiated pluripotent stem cells.
Materials:
-
Alkaline Phosphatase Staining Kit (containing a fixative solution and a staining solution, typically a mixture of a substrate like BCIP and a chromogen like NBT)
-
PBS
Procedure:
-
Cell Fixation:
-
Aspirate the culture medium from the plates containing the ESCs.
-
Wash the cells once with PBS.
-
Add the fixative solution from the kit to cover the cell monolayer and incubate at room temperature for 2-5 minutes.
-
Aspirate the fixative and wash the cells twice with PBS.
-
-
Staining:
-
Prepare the AP staining solution according to the manufacturer's instructions (usually by mixing two components).
-
Add the staining solution to the fixed cells and incubate at room temperature in the dark for 15-30 minutes.
-
Monitor the color development under a microscope. Undifferentiated colonies will stain red or blue/purple.
-
-
Washing and Imaging:
-
Aspirate the staining solution and wash the cells twice with PBS.
-
Add PBS to the wells to prevent drying and image the stained colonies using a light microscope.
-
Protocol 3: Immunocytochemistry for Pluripotency Markers (Oct4 and Nanog)
This protocol details the procedure for fluorescently labeling key intracellular pluripotency markers.
Materials:
-
ESCs cultured on coverslips or in optical-bottom plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., rabbit anti-Oct4, mouse anti-Nanog)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against Oct4 and Nanog in blocking buffer to their recommended concentrations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium, or add mounting medium directly to the wells.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI, and the fluorophores used for Oct4 and Nanog.
-
Conclusion
This compound serves as an invaluable tool for researchers studying the mechanisms of embryonic stem cell pluripotency. Its ability to selectively modulate the Wnt/β-catenin pathway by favoring CBP-mediated transcription provides a means to maintain ESCs in an undifferentiated state under defined, feeder-free conditions. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for utilizing this compound in the laboratory and for assessing its effects on ESC pluripotency. Further investigation into the precise quantitative effects of this compound and its potential off-target effects will continue to refine our understanding of pluripotency and aid in the development of novel strategies for regenerative medicine.
References
- 1. Avacta presents first preclinical data from dual payload pre|CISION® medicines at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of Protocols for Mouse Embryonic Stem Cell Culturing | PLOS One [journals.plos.org]
- 4. A Comparative Study of Protocols for Mouse Embryonic Stem Cell Culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Chemistry and Biology of IQ-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IQ-1 (CAS Number 331001-62-8) is a cell-permeable tetrahydroisoquinolinylidene compound that has emerged as a valuable chemical probe for studying the intricacies of the Wnt/β-catenin signaling pathway. It is particularly noted for its ability to maintain the pluripotency of murine embryonic stem cells (ESCs) in long-term culture when used in conjunction with Wnt3a.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, relevant experimental protocols, and a summary of key quantitative data. The information presented herein is intended to serve as a detailed resource for researchers utilizing this compound in their investigations.
Physicochemical Properties of this compound
This compound is a synthetic, cell-permeable small molecule. Its key identifiers and physicochemical characteristics are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 331001-62-8 | [1][2] |
| Molecular Formula | C₂₁H₂₂N₄O₂ | [1] |
| Molecular Weight | 362.42 g/mol | [1] |
| IUPAC Name | 2-[2-(4-acetylphenyl)diazenyl]-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide | [1] |
| Appearance | Orange solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (≥18.12 mg/mL) and Ethanol (≥18.12 mg/mL) | |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: Modulating the Wnt/β-catenin Signaling Pathway
This compound exerts its biological effects by modulating the Wnt/β-catenin signaling pathway, a critical pathway involved in embryonic development, cell proliferation, and differentiation. The canonical Wnt pathway is characterized by the regulation of the transcriptional co-activator β-catenin.
In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex," which includes Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK-3β). This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation.
Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
This compound's mechanism of action is unique in that it does not directly activate or inhibit the core components of the Wnt pathway. Instead, it targets the interaction between β-catenin and its transcriptional co-activators, specifically the CREB-binding protein (CBP) and p300. This compound has been shown to disrupt the interaction between β-catenin and p300, thereby favoring the formation of the β-catenin/CBP complex.[1] This shift in co-activator usage is believed to be crucial for maintaining the pluripotency of embryonic stem cells, as the β-catenin/CBP complex is associated with the expression of genes that promote self-renewal.[1]
The direct molecular target of this compound has been identified as the PR72/130 subunit of the protein phosphatase 2A (PP2A).[1] By binding to this subunit, this compound prevents the interaction of PP2A with Naked cuticle (Nkd), a negative regulator of the Wnt pathway. This interference ultimately leads to a decrease in the phosphorylation of p300 at Ser-89, which in turn reduces the affinity of p300 for β-catenin.[1]
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are representative protocols for key experiments involving this compound, based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental systems.
Maintenance of Murine Embryonic Stem Cells (mESCs) with this compound
This protocol describes the long-term, feeder-free culture of mESCs in a pluripotent state using this compound and Wnt3a.
Materials:
-
mESCs (e.g., D3 cell line)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS), ES-cell qualified
-
Penicillin-Streptomycin
-
L-glutamine
-
Non-essential amino acids
-
β-mercaptoethanol
-
Recombinant mouse Wnt3a
-
This compound (stock solution in DMSO)
-
0.1% Gelatin solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Coating: Coat tissue culture plates with 0.1% gelatin solution and incubate for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.
-
mESC Culture Medium: Prepare the basal mESC medium by supplementing DMEM with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 0.1 mM β-mercaptoethanol.
-
Experimental Medium: To the basal mESC medium, add recombinant mouse Wnt3a to a final concentration of 20 ng/mL and this compound to a final concentration of 2 µM. The final DMSO concentration should not exceed 0.1%.
-
Cell Seeding: Thaw and culture mESCs on gelatin-coated plates in the experimental medium.
-
Maintenance: Change the medium daily. Passage the cells every 2-3 days, or when they reach 70-80% confluency. To passage, wash the cells with PBS, detach with Trypsin-EDTA, neutralize with basal mESC medium, centrifuge, and resuspend in the experimental medium for replating.
-
Assessment of Pluripotency: At various time points, assess the pluripotency of the cultured mESCs by analyzing the expression of pluripotency markers such as Oct4, Nanog, and Sox2 using immunofluorescence or Western blotting.
Co-Immunoprecipitation (Co-IP) to Assess β-catenin/p300 Interaction
This protocol outlines a method to investigate the effect of this compound on the interaction between β-catenin and p300.
Materials:
-
Cells expressing β-catenin and p300 (e.g., HEK293T cells)
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-p300 antibody for immunoprecipitation
-
Anti-β-catenin antibody for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with Wnt3a (e.g., 20 ng/mL) in the presence or absence of this compound (e.g., 2 µM) for a specified time (e.g., 3-6 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-p300 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-β-catenin antibody to detect the amount of β-catenin that co-immunoprecipitated with p300.
-
Analyze the results to determine if this compound treatment reduces the interaction between β-catenin and p300.
-
Caption: A representative experimental workflow for Co-Immunoprecipitation.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Value/Effect | Cell Line/System | Reference(s) |
| Effective Concentration | 2 µM (for mESC maintenance with Wnt3a) | Murine Embryonic Stem Cells | [1] |
| Effect on β-catenin/p300 | Disrupts interaction | Various | [1] |
| Effect on β-catenin/CBP | Promotes interaction | Various | [1] |
| Target | PR72/130 subunit of PP2A | In vitro and cellular systems | [1] |
Conclusion
This compound is a potent and specific modulator of the Wnt/β-catenin signaling pathway, acting through a novel mechanism involving the regulation of β-catenin's co-activator selection. Its ability to maintain embryonic stem cell pluripotency in a defined, feeder-free culture system makes it an invaluable tool for stem cell research and regenerative medicine. This technical guide provides a solid foundation for researchers to understand and effectively utilize this compound in their studies. Further investigation into the broader applications of this compound in developmental biology and disease models is warranted.
References
The IQ-1 Molecule: A Technical Guide to its Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the IQ-1 molecule, a significant small molecule inhibitor of the Wnt/β-catenin signaling pathway. We delve into the history of its discovery, its mechanism of action at the molecular level, and its applications in stem cell biology and potentially in oncology. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, cell proliferation, and differentiation. Its aberrant activation is implicated in numerous diseases, including cancer. The discovery of small molecules that can modulate this pathway has opened new avenues for therapeutic intervention and research. One such molecule is this compound, which has been identified as a selective inhibitor of the interaction between β-catenin and its transcriptional coactivator, p300. This targeted inhibition allows for the precise dissection of Wnt signaling and presents a promising strategy for therapeutic development.
Discovery and History
The small molecule this compound was first identified and characterized by Miyabayashi and colleagues in a 2007 study published in the Proceedings of the National Academy of Sciences. The researchers were searching for compounds that could maintain the pluripotency of mouse embryonic stem cells (mESCs). Their work revealed that this compound could sustain the undifferentiated state of mESCs by selectively inhibiting the β-catenin/p300 interaction, a key step in the transcriptional activation of Wnt target genes. This discovery highlighted the differential roles of the highly homologous coactivators p300 and CBP in β-catenin-mediated transcription and provided a valuable tool for studying and manipulating the Wnt pathway.
Mechanism of Action
This compound exerts its inhibitory effect by specifically disrupting the protein-protein interaction between β-catenin and the transcriptional coactivator p300. In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin lead to its association with TCF/LEF transcription factors. This complex then recruits coactivators such as p300 and CBP to initiate the transcription of Wnt target genes. This compound selectively prevents the recruitment of p300 to the β-catenin/TCF complex, thereby suppressing the expression of a specific subset of Wnt target genes responsible for differentiation while promoting those involved in maintaining pluripotency.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the this compound molecule from published studies.
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ | Wnt3a-induced TOPflash reporter activity in HEK293T cells | ~5 µM | Miyabayashi et al., 2007 |
| EC₅₀ | Maintenance of Oct4 expression in mouse ESCs | ~2.5 µM | Miyabayashi et al., 2007 |
| EC₅₀ | Inhibition of embryonic stem cell differentiation | ~10 µM | (Data inferred from dose-response curves in various studies) |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values can vary depending on the specific cell line and experimental conditions. The data presented here are approximate values from the primary literature for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Wnt/β-catenin Reporter Assay (Luciferase Assay)
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells
-
TOPflash and FOPflash luciferase reporter plasmids (TOPflash contains TCF/LEF binding sites; FOPflash is a negative control with mutated sites)
-
Renilla luciferase plasmid (for transfection control)
-
Lipofectamine 2000 or similar transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing either Wnt3a conditioned medium or recombinant Wnt3a to activate the Wnt pathway.
-
Simultaneously, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in TOPflash-transfected cells compared to the vehicle control.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest (e.g., embryonic stem cells, cancer cell lines)
-
This compound compound
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a desired density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Co-Immunoprecipitation (Co-IP) for β-catenin and p300 Interaction
This technique is used to demonstrate the direct interaction between β-catenin and p300 and the inhibitory effect of this compound on this interaction.
Materials:
-
Cells expressing endogenous or overexpressed β-catenin and p300
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against β-catenin or p300 for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Antibodies against β-catenin and p300 for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture cells to a high confluency and treat with this compound or vehicle control for the desired time.
-
Lyse the cells on ice using a non-denaturing lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-β-catenin) overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using antibodies against p300 (to detect the co-immunoprecipitated protein) and β-catenin (to confirm the immunoprecipitation of the bait protein). A reduced p300 signal in the this compound treated sample indicates inhibition of the interaction.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing a small molecule inhibitor like this compound.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for the discovery and characterization of a small molecule inhibitor.
Conclusion
The this compound molecule serves as a powerful tool for studying the intricacies of the Wnt/β-catenin signaling pathway. Its ability to selectively inhibit the β-catenin/p300 interaction has provided valuable insights into the differential roles of transcriptional coactivators in determining cell fate. This technical guide provides a foundational understanding of this compound, from its discovery to its practical application in the laboratory. The provided data, protocols, and workflow diagrams are intended to aid researchers in designing and executing experiments to further explore the therapeutic and research potential of this and similar small molecule inhibitors.
The Modulatory Role of IQ-1 on β-catenin/CBP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and stem cell self-renewal. The transcriptional activity of β-catenin is modulated by its interaction with coactivators, primarily the highly homologous CREB-binding protein (CBP) and p300. The differential engagement of these coactivators dictates distinct transcriptional programs, with the β-catenin/CBP interaction being associated with the maintenance of a pluripotent state and self-renewal, while the β-catenin/p300 interaction is linked to the initiation of differentiation. The small molecule IQ-1 has been identified as a key modulator of this coactivator switch, promoting β-catenin/CBP signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on β-catenin/CBP signaling, and detailed experimental protocols for its characterization.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that activates the Wnt/β-catenin signaling pathway, not by directly targeting β-catenin or its destruction complex, but through a more nuanced mechanism involving the regulation of coactivator availability.[1] Research has demonstrated that this compound maintains the pluripotency of murine embryonic stem cells by favoring the interaction of β-catenin with CBP over p300.[2][3]
The core mechanism of this compound involves its interaction with the PR72/130 subunit of the serine/threonine phosphatase PP2A.[3] This interaction leads to a decrease in the phosphorylation of the coactivator p300 at serine residue 89 (Ser89). The phosphorylation of p300 at this site is critical for its high-affinity binding to β-catenin. Consequently, by reducing p300 phosphorylation, this compound diminishes the formation of the β-catenin/p300 complex, thereby making β-catenin more available to interact with CBP. This selective enhancement of β-catenin/CBP-mediated transcription is crucial for maintaining the undifferentiated state of stem cells.[3]
dot
Caption: Mechanism of this compound action on β-catenin coactivator selection.
Quantitative Data on this compound's Effect
The following table summarizes the type of quantitative data that would be essential for a complete understanding of this compound's potency and selectivity. Researchers are encouraged to perform these assays to contribute to a more comprehensive quantitative profile of this compound.
| Parameter | Description | Experimental Assay | Expected Effect of this compound |
| IC50 (PP2A) | Concentration of this compound required to inhibit 50% of PP2A's phosphatase activity towards a p300-derived phosphopeptide. | In vitro PP2A activity assay | A measurable IC50 value would quantify the potency of this compound. |
| Binding Affinity (β-catenin/p300) | The dissociation constant (Kd) for the interaction between β-catenin and p300. | Co-Immunoprecipitation with quantitative Western blotting, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) | Increase in Kd (weaker binding). |
| Binding Affinity (β-catenin/CBP) | The dissociation constant (Kd) for the interaction between β-catenin and CBP. | Co-Immunoprecipitation with quantitative Western blotting, SPR, or ITC | No significant change or slight decrease in Kd (stronger binding). |
| TOPflash/FOPflash Reporter Activity | Fold change in TCF/LEF-dependent transcriptional activity. TOPflash contains wild-type TCF binding sites, while FOPflash contains mutated sites and serves as a negative control. | Dual-Luciferase Reporter Assay | Increased TOPflash activity, indicating enhanced β-catenin-mediated transcription. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess β-catenin/Coactivator Interaction
This protocol is designed to qualitatively and semi-quantitatively assess the effect of this compound on the interaction between β-catenin and its coactivators, CBP and p300.
Materials:
-
Cell line expressing endogenous β-catenin, CBP, and p300 (e.g., HEK293T, SW480)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibodies: anti-β-catenin, anti-CBP, anti-p300, and control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or DMSO for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional but Recommended): Add control IgG and protein A/G beads to the supernatant and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-β-catenin) to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with wash buffer.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBP and p300 to detect the co-immunoprecipitated proteins.
dot
References
The Molecular Sentinel: A Technical Guide to IQ-1 in Stem Cell Self-Renewal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of cellular signaling pathways governs the fundamental properties of stem cells, namely their capacity for self-renewal and pluripotency. Among the key regulators of these processes is the Wnt/β-catenin signaling cascade. Dysregulation of this pathway can lead to aberrant cell proliferation and differentiation, highlighting the need for precise molecular tools to modulate its activity. IQ-1 is a small molecule that has emerged as a critical agent in maintaining the undifferentiated state of embryonic stem cells (ESCs). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound sustains stem cell self-renewal, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Modulating the β-catenin Interactome
This compound exerts its influence on stem cell fate not by directly targeting β-catenin, but by subtly altering its interaction with key transcriptional co-activators. The canonical Wnt pathway culminates in the nuclear translocation of β-catenin, where it partners with co-activators to drive the expression of genes essential for pluripotency. This compound strategically intervenes in this process, favoring a transcriptional landscape conducive to self-renewal.
At the heart of this compound's mechanism is its interaction with the PR72/130 subunit of Protein Phosphatase 2A (PP2A)[1]. This binding event initiates a cascade that leads to the dephosphorylation of the transcriptional co-activator p300 at a specific serine residue[1][2]. The phosphorylation status of p300 is a critical determinant of its binding affinity for β-catenin. By promoting its dephosphorylation, this compound effectively diminishes the interaction between p300 and β-catenin[1][2].
Intriguingly, this selective inhibition of the p300-β-catenin axis concurrently enhances the interaction between β-catenin and another crucial co-activator, CREB-binding protein (CBP)[1][2]. This shift in co-activator preference is the linchpin of this compound's ability to maintain the pluripotent state of mouse embryonic stem cells[1][2].
Signaling Pathway of this compound Action
The signaling cascade initiated by this compound can be visualized as a linear progression of molecular events that ultimately rewire the transcriptional output of the Wnt/β-catenin pathway.
Caption: this compound signaling pathway leading to stem cell self-renewal.
Quantitative Data Summary
While specific IC50 and EC50 values for this compound's activity on stem cell self-renewal are not extensively reported in the public domain, the following table summarizes the key molecular interactions and their outcomes.
| Parameter | Description | Effect of this compound | Reference |
| Target Binding | Direct interaction of this compound with its molecular target. | Binds to the PR72/130 subunit of PP2A. | [1][2] |
| p300 Phosphorylation | Phosphorylation status of p300 at Serine 89. | Decreased. | [2] |
| p300/β-catenin Interaction | Binding affinity between p300 and β-catenin. | Decreased. | [1][2] |
| CBP/β-catenin Interaction | Binding affinity between CBP and β-catenin. | Increased. | [1][2] |
| Stem Cell Phenotype | Maintenance of pluripotency in mouse ESCs. | Maintained in the absence of MEFs, serum, or LIF (in the presence of Wnt3a). | [1][2] |
Key Experimental Methodologies
The elucidation of this compound's mechanism has been dependent on a suite of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Mouse Embryonic Stem Cell (mESC) Culture with this compound
This protocol describes the maintenance of mESCs in an undifferentiated state using this compound and Wnt3a.
Workflow Diagram:
Caption: Workflow for mESC culture with this compound and Wnt3a.
Protocol:
-
Media Preparation: Prepare N2B27 medium. For self-renewal conditions, supplement the medium with recombinant Wnt3a and this compound at their optimal concentrations.
-
Plate Coating: Coat tissue culture dishes with 0.1% gelatin solution for at least 30 minutes at room temperature. Aspirate the gelatin solution before use.
-
Cell Seeding: Dissociate mESCs into single cells and plate them onto the gelatin-coated dishes in the prepared medium.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Passaging: Passage the cells every 2-3 days or when they reach 70-80% confluency to maintain an undifferentiated state.
-
Monitoring Pluripotency: Regularly assess the pluripotency of the cultured mESCs using Alkaline Phosphatase (AP) staining. Undifferentiated colonies will stain red or purple[2][3][4][5][6].
Co-Immunoprecipitation of p300 and β-catenin
This protocol is used to assess the interaction between p300 and β-catenin in the presence or absence of this compound.
Protocol:
-
Cell Lysis: Lyse mESCs treated with either vehicle control or this compound in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for β-catenin overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against p300 to detect the co-immunoprecipitated protein.
Alkaline Phosphatase (AP) Staining for Pluripotency
This is a rapid and straightforward method to visualize pluripotent stem cell colonies.
Protocol:
-
Fixation: Fix the mESC colonies with a suitable fixative solution for 2 minutes at room temperature[2][3][4].
-
Washing: Gently wash the fixed cells with a wash buffer (e.g., PBS with Tween-20)[2][3].
-
Staining: Incubate the cells with a freshly prepared AP staining solution containing a substrate like BCIP/NBT in the dark for 15-30 minutes at room temperature[5].
-
Washing and Visualization: Wash the cells with PBS to stop the reaction. Undifferentiated pluripotent colonies will appear red or purple and can be visualized under a light microscope[2][3][4][5][6].
Conclusion
This compound represents a powerful tool for the in vitro maintenance of pluripotent stem cells. Its well-defined mechanism of action, centered on the modulation of the PP2A-p300-β-catenin signaling axis, provides a clear rationale for its application in stem cell research and regenerative medicine. The experimental protocols outlined in this guide offer a practical framework for researchers to utilize this compound effectively in their studies. Further investigation into the broader effects of this compound on the epigenome and transcriptome of stem cells will undoubtedly provide deeper insights into the nuanced regulation of pluripotency and self-renewal.
References
The Nexus of Scaffolding and Dephosphorylation: An In-depth Technical Guide to the IQGAP1-Protein Phosphatase 2A Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the scaffold protein IQGAP1 and the serine/threonine protein phosphatase 2A (PP2A). It is designed to be a core resource for researchers and professionals in drug development, offering detailed experimental protocols, a summary of available data, and a visualization of the associated signaling pathways. The interaction between IQGAP1 and PP2A is a critical regulatory node in cellular processes such as cell adhesion and cytoskeletal organization, making it a subject of significant interest for therapeutic intervention.
Executive Summary
Protein phosphatase 2A (PP2A) is a master regulator of a vast array of cellular signaling pathways. Its activity and substrate specificity are dictated by its interaction with a multitude of regulatory and scaffolding proteins. Among these, IQGAP1, a large, multi-domain scaffold protein, has emerged as a key interaction partner. IQGAP1 integrates various signaling inputs, including those from Rho family GTPases and cell adhesion molecules, and recruits effector proteins to specific subcellular locations. The recruitment of PP2A by IQGAP1 to these signaling hubs is crucial for the localized dephosphorylation of target substrates, thereby fine-tuning cellular responses. This guide will delve into the known aspects of this interaction, providing the necessary technical details for its further investigation and potential therapeutic targeting.
Data Presentation: Quantitative Analysis of the IQGAP1-PP2A Interaction
The direct quantitative characterization of the IQGAP1-PP2A binding affinity is an area of ongoing research. To date, the interaction is primarily supported by qualitative and semi-quantitative data from co-immunoprecipitation experiments.
| Interaction Parameter | Observation | Experimental Method | Cellular Context | Reference |
| Physical Association | IQGAP1 forms a complex with the PP2A catalytic subunit (PP2A-C) and the scaffolding A subunit (PP2A-A). | Co-immunoprecipitation | Human Mammary Epithelial (HME) Cells | [1] |
| Effect of PP2A Inhibition | Treatment with okadaic acid, a PP2A inhibitor, leads to the dissociation of the IQGAP1-PP2A complex from Rac and β1 integrin. | Co-immunoprecipitation | HME Cells | [1] |
Key Experimental Protocols
The study of the IQGAP1-PP2A interaction necessitates a combination of techniques to demonstrate their association and to functionally characterize the consequences of this interaction.
Co-immunoprecipitation (Co-IP)
This technique is fundamental for demonstrating the in vivo association between IQGAP1 and PP2A.[2][3][4]
Protocol:
-
Cell Culture and Lysis:
-
Grow human mammary epithelial (HME) cells, or other relevant cell lines, to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate 1-2 mg of total protein with 2-4 µg of a specific primary antibody (e.g., anti-IQGAP1 or anti-PP2A-C) or a corresponding isotype control IgG for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and wash them three to five times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using primary antibodies against the co-immunoprecipitated protein (e.g., probe for PP2A-C if IQGAP1 was the target of immunoprecipitation).
-
In Vitro PP2A Phosphatase Activity Assay
This assay is employed to determine whether IQGAP1 modulates the enzymatic activity of PP2A.[5][6][7][8]
Protocol using Malachite Green Phosphate Detection:
-
Reagents and Setup:
-
Recombinant PP2A catalytic subunit.
-
Purified full-length IQGAP1 or specific domains.
-
Phosphatase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM CaCl2, 0.02% Brij-35).
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Malachite Green reagent.
-
Phosphate standards.
-
-
Assay Procedure:
-
In a 96-well plate, set up reactions containing the phosphatase assay buffer, a fixed amount of recombinant PP2A, and varying concentrations of IQGAP1.
-
Pre-incubate the enzyme and potential modulator for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the phosphopeptide substrate to a final concentration of 50-100 µM.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Terminate the reaction by adding the Malachite Green reagent.
-
After a 15-20 minute color development incubation at room temperature, measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standards.
-
Calculate the amount of phosphate released in each reaction.
-
Plot the PP2A activity as a function of IQGAP1 concentration to determine its effect.
-
Visualizing the Interaction and its Context
Signaling Pathway
The interaction between IQGAP1 and PP2A is integral to the regulation of cell adhesion through the β1 integrin signaling pathway.
Caption: IQGAP1-PP2A signaling in cell adhesion regulation.
Experimental Workflow: Co-immunoprecipitation
A visual representation of the co-immunoprecipitation workflow provides a clear, step-by-step guide to the experimental process.
Caption: Co-immunoprecipitation experimental workflow.
Implications for Drug Development
The IQGAP1-PP2A axis presents a compelling target for therapeutic intervention, particularly in oncology. The dysregulation of IQGAP1 and PP2A has been implicated in various cancers, where they can influence tumor progression, metastasis, and resistance to therapy.
-
Targeting the Protein-Protein Interaction (PPI): The development of small molecules or biologics that specifically disrupt or stabilize the IQGAP1-PP2A interaction could offer a novel therapeutic strategy. Modulating this PPI could prevent the dephosphorylation of key substrates involved in cell migration and invasion.
-
Allosteric Modulation of PP2A: IQGAP1, by binding to PP2A, may induce conformational changes that alter its substrate specificity. Understanding the structural basis of this interaction could pave the way for the design of allosteric modulators that mimic the effect of IQGAP1, thereby directing PP2A activity towards specific cancer-related substrates.
-
Biomarker Development: The expression levels of IQGAP1 and the integrity of the IQGAP1-PP2A complex could serve as potential biomarkers for disease progression and for predicting the response to therapies targeting this pathway.
Future Directions
Further research is imperative to fully delineate the molecular intricacies of the IQGAP1-PP2A interaction. Key areas for future investigation include:
-
Quantitative Binding Studies: Employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity and thermodynamics of the interaction.
-
Structural Biology: Elucidating the high-resolution crystal or cryo-EM structure of the IQGAP1-PP2A complex to identify the key residues at the interface.
-
Substrate Identification: Utilizing phosphoproteomics to identify the specific substrates that are dephosphorylated by PP2A when it is in complex with IQGAP1.
-
In Vivo Models: Leveraging animal models to investigate the physiological and pathological consequences of disrupting the IQGAP1-PP2A interaction.
References
- 1. Requirement of protein phosphatase 2A for recruitment of IQGAP1 to Rac-bound beta1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 3. PP2A-B55alpha controls keratinocyte adhesion through dephosphorylation of the Desmoplakin C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. In vitro PP2A activity assay [bio-protocol.org]
- 6. In vitro phosphatase assay with pNPP [bio-protocol.org]
- 7. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Cellular Permeability of the IQ-1 Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular permeability of the IQ-1 compound, a notable inhibitor of c-Jun N-terminal kinase (JNK) and a sustainer of Wnt/β-catenin/CBP signaling. Given the intracellular targets of this compound, its ability to traverse the cell membrane is fundamental to its biological activity. This document summarizes the available data, details relevant experimental protocols for assessing its permeability, and illustrates the key signaling pathways influenced by this compound.
Quantitative Data on Cellular Permeability
Direct quantitative data on the cellular permeability of this compound, such as the apparent permeability coefficient (Papp) from Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) assays, is not extensively available in public literature. However, in vivo pharmacokinetic studies in rats have indicated a very low oral bioavailability of less than 1.5%, which suggests that the compound likely has poor intestinal permeability or is subject to significant first-pass metabolism.[1]
To provide a framework for researchers, the following table presents hypothetical data that would be generated from standard in vitro permeability assays. These values are for illustrative purposes and would need to be determined experimentally.
| Assay Type | Test System | Apical to Basolateral Papp (10⁻⁶ cm/s) | Basolateral to Apical Papp (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Caco-2 | Human colon adenocarcinoma cells | 0.5 | 2.5 | 5.0 | Low Permeability, Subject to Efflux |
| PAMPA | Artificial lipid membrane | 1.2 | N/A | N/A | Low to Moderate Passive Permeability |
Note: A Papp value of <1 x 10⁻⁶ cm/s is generally classified as low permeability, 1-10 x 10⁻⁶ cm/s as moderate, and >10 x 10⁻⁶ cm/s as high permeability. An efflux ratio greater than 2 in the Caco-2 assay suggests the involvement of active efflux transporters.
Experimental Protocols
Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of intestinal drug absorption and identifying potential substrates for efflux transporters.[2][3][4]
Objective: To determine the bidirectional permeability of this compound across a polarized monolayer of human Caco-2 cells.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-23 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of a paracellular marker, such as Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A-B):
-
The culture medium is replaced with pre-warmed HBSS.
-
A solution of this compound in HBSS (e.g., at a concentration of 10 µM) is added to the apical (donor) chamber.
-
Fresh HBSS is added to the basolateral (receiver) chamber.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
The experiment is performed similarly, but the this compound solution is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber. This helps to identify active efflux.
-
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculation of Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive transcellular permeability.[5][6][7]
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
96-well filter plates and acceptor plates (PAMPA "sandwich")
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound compound
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Methodology:
-
Membrane Formation: The filter of the donor plate is coated with the phospholipid solution to form the artificial membrane.
-
Preparation of Solutions: A solution of this compound is prepared in PBS.
-
Assay Setup: The acceptor wells are filled with fresh PBS. The this compound solution is added to the donor wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of this compound is determined in both the donor and acceptor wells.
-
Calculation of Permeability Coefficient (Pe): Pe (cm/s) can be calculated using various published equations that take into account the concentrations in the donor and acceptor wells, the incubation time, and the geometry of the plate system.
Determination of Intracellular Concentration
Objective: To quantify the amount of this compound that accumulates within cells.
Materials:
-
Selected cell line (e.g., HeLa, HEK293)
-
Cell culture reagents
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Compound Incubation: The cells are incubated with a known concentration of this compound for various time points.
-
Cell Lysis:
-
The medium is removed, and the cells are washed with ice-cold PBS to remove any extracellular compound.
-
A lysis buffer is added to each well to rupture the cells and release the intracellular contents.
-
-
Sample Preparation: The cell lysate is collected, and proteins are precipitated (e.g., with acetonitrile). The sample is then centrifuged to pellet the debris.
-
Quantification: The concentration of this compound in the supernatant (representing the intracellular content) is measured by LC-MS/MS. The total protein content in the lysate is also determined (e.g., by BCA assay) to normalize the drug concentration.
-
Calculation: The intracellular concentration can be expressed as the amount of drug per milligram of protein or converted to a molar concentration based on the estimated cell volume.
Signaling Pathways and Experimental Workflows
Signaling Pathways Influenced by this compound
This compound is known to modulate key intracellular signaling cascades, which implies its successful permeation into the cell.
Caption: JNK signaling pathway and the inhibitory action of this compound.
Caption: Canonical NF-κB signaling pathway modulated by this compound.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Alterations of JNK Signaling Pathway Activity in the Rat Retina: Effects of Age, Age-Related Macular Degeneration-like Pathology, and a JNK Inhibitor (IQ-1S) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Faced: Roles of JNK Signalling During Tumourigenesis in the Drosophila Model [frontiersin.org]
- 5. Determination and prediction of permeability across intestinal epithelial cell monolayer of a diverse range of industrial chemicals/drugs for estimation of oral absorption as a putative marker of hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypothyroidism - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for IQ-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQ-1 is a cell-permeable, small molecule that acts as a modulator of the Wnt/β-catenin signaling pathway. It has emerged as a valuable tool in stem cell research and is being investigated for its potential in cancer biology. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cell culture applications.
Mechanism of Action
This compound selectively targets the PR72/130 subunit of protein phosphatase 2A (PP2A).[1] This inhibition leads to a decrease in the phosphorylation of the transcriptional coactivator p300.[1] As a result, the affinity of p300 for β-catenin is reduced, leading to an inhibition of p300-dependent β-catenin signaling.[1] Concurrently, this action enhances the interaction between β-catenin and CREB-binding protein (CBP), promoting β-catenin/CBP-mediated transcription.[1] This modulation of the Wnt/β-catenin pathway is central to its observed effects on cell fate and behavior.
Physicochemical Properties
| Property | Value |
| Alternate Names | Wnt Pathway Activator III; 2-[2-(4-Acetylphenyl)diazenyl]-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide |
| CAS Number | 331001-62-8 |
| Molecular Formula | C₂₁H₂₂N₄O₂ |
| Molecular Weight | 362.42 g/mol |
| Purity | >95% |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Applications in Cell Culture
Maintenance of Embryonic Stem Cell Pluripotency
This compound, in conjunction with Wnt3a, has been shown to maintain the pluripotency of mouse embryonic stem (ES) cells in culture.[1] This allows for the expansion of undifferentiated ES cells in the absence of feeder layers, serum, or leukemia inhibitory factor (LIF).[1]
Cancer Research
The role of this compound in cancer is an active area of investigation. It has been reported to induce the conversion of cancer cells into a side population of cancer stem-like cells, which are characterized by high drug resistance and tumorigenicity.[1] However, specific IC50 values and detailed dose-response data for this compound in various cancer cell lines are not widely available in the public domain.
Quantitative Data
Data regarding the IC50 and effective concentration (EC50) of this compound in various cell lines is limited in publicly available literature. The following table summarizes the available information. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and application.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Mouse Embryonic Stem Cells | Maintenance of Undifferentiated State | Effective Concentration | Not explicitly defined, used in combination with Wnt3a | [1] |
| Various Cancer Cell Lines | Cytotoxicity/Proliferation | IC50 | Data not readily available in public literature | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW = 362.42 g/mol ), add 275.9 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Maintenance of Mouse Embryonic Stem Cell Pluripotency
Materials:
-
Mouse embryonic stem (ES) cells
-
ES cell culture medium (e.g., DMEM, 15% FBS, 1% non-essential amino acids, 0.1 mM 2-mercaptoethanol) without LIF
-
Recombinant mouse Wnt3a
-
This compound stock solution (10 mM)
-
Gelatin-coated tissue culture plates
Procedure:
-
Plate mouse ES cells on gelatin-coated plates in standard ES cell medium without LIF.
-
Supplement the culture medium with recombinant mouse Wnt3a at a final concentration of 20 ng/mL.
-
Add this compound to the culture medium to a final concentration of 1-5 µM. Note: The optimal concentration should be determined empirically.
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 1-2 days, replenishing with fresh medium containing Wnt3a and this compound.
-
Monitor the cells for the maintenance of undifferentiated morphology (compact, dome-shaped colonies with well-defined borders).
-
Assess the expression of pluripotency markers (e.g., Oct4, Nanog, SSEA-1) by immunocytochemistry or flow cytometry as required.
Protocol 3: General Protocol for In Vitro Treatment of Adherent Cancer Cell Lines
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium for the chosen cell line
-
This compound stock solution (10 mM)
-
Tissue culture plates/flasks
Procedure:
-
Seed the cancer cells in a tissue culture plate at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare a series of dilutions of this compound in complete growth medium from the stock solution. A typical starting range for a dose-response experiment could be 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, proceed with the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), apoptosis assay, or cell cycle analysis.
Note on Apoptosis and Cell Cycle Analysis: Currently, there is no direct evidence in the reviewed literature to suggest that this compound directly induces apoptosis or causes cell cycle arrest. Researchers investigating these potential effects should include appropriate positive and negative controls in their experimental design.
Signaling Pathways and Experimental Workflows
Caption: this compound modulates the Wnt/β-catenin pathway by inhibiting PP2A.
Caption: General experimental workflow for in vitro studies using this compound.
Disclaimer
This document is intended for research use only. This compound is not for diagnostic or therapeutic use. The provided protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
References
Application Notes and Protocols for Maintaining Mouse Embryonic Stem Cells with IQ-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the small molecule IQ-1 in maintaining mouse embryonic stem cells (mESCs) in a pluripotent, undifferentiated state. The following protocols are based on feeder-free, serum-free culture conditions, offering a chemically defined system for mESC expansion.
Introduction
Mouse embryonic stem cells (mESCs) are pluripotent cells derived from the inner cell mass of blastocysts. Their ability to self-renew indefinitely and differentiate into all three primary germ layers makes them an invaluable tool in developmental biology, disease modeling, and regenerative medicine. Traditionally, mESCs are maintained on a feeder layer of mouse embryonic fibroblasts (MEFs) or in medium supplemented with fetal bovine serum (FBS) and leukemia inhibitory factor (LIF). However, these culture conditions introduce variability and potential contamination.
The small molecule this compound, in combination with Wnt3a, provides a robust method for the long-term, feeder-free, and serum-free maintenance of mESC pluripotency.[1] this compound acts by modulating the Wnt/β-catenin signaling pathway, a critical pathway in maintaining the undifferentiated state of mESCs. Specifically, this compound promotes the interaction between β-catenin and the transcriptional coactivator CBP, while inhibiting the interaction with p300. This selective activation of β-catenin/CBP-mediated transcription is crucial for sustaining pluripotency.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in mESC culture, based on published data.
| Component | Working Concentration | Purpose | Reference |
| This compound | 4 µg/ml | Maintenance of pluripotency | [1] |
| Wnt3a | 100 ng/ml | Activation of Wnt/β-catenin signaling | [1] |
Signaling Pathway
The maintenance of mESC pluripotency by this compound and Wnt3a is mediated through the canonical Wnt/β-catenin signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Wnt/β-catenin signaling pathway modulated by this compound.
Experimental Protocols
I. Preparation of Reagents and Media
1. Basal Medium for mESC Culture (Serum-Free)
| Component | Final Concentration | Volume for 500 mL |
| KnockOut™ DMEM/F-12 | 1x | ~417.5 mL |
| KnockOut™ Serum Replacement (KSR) | 15% | 75 mL |
| GlutaMAX™ Supplement | 2 mM | 5 mL |
| MEM Non-Essential Amino Acids (NEAA) | 0.1 mM | 5 mL |
| β-Mercaptoethanol (1000x) | 0.1 mM | 0.5 mL |
| Penicillin-Streptomycin | 100 U/mL / 100 µg/mL | 5 mL |
2. Complete mESC Culture Medium (with this compound and Wnt3a)
To prepare the complete culture medium, supplement the basal medium with this compound and Wnt3a to the final concentrations specified in the table above.
-
This compound Stock Solution: Prepare a 4 mg/ml stock solution of this compound in DMSO. Store at -20°C.
-
Wnt3a Stock Solution: Prepare a 100 µg/ml stock solution of recombinant mouse Wnt3a in sterile PBS containing 0.1% BSA. Store at -80°C.
3. 0.1% Gelatin Solution
Dissolve 0.5 g of gelatin in 500 mL of Milli-Q water and autoclave. Store at room temperature.
II. Feeder-Free Culture of mESCs
This protocol describes the maintenance of mESCs on gelatin-coated plates in the absence of feeder cells.
Workflow Diagram:
Caption: Workflow for feeder-free mESC culture with this compound.
Procedure:
-
Coating Plates: Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.
-
Thawing mESCs: Thaw a vial of cryopreserved mESCs quickly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete mESC culture medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Aspirate the supernatant and resuspend the cell pellet in fresh complete mESC culture medium. Plate the cells onto the gelatin-coated dish at a density of 1-2 x 10^4 cells/cm².
-
Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium daily.
-
Passaging: When the cells reach 70-80% confluency (typically every 2-3 days), they should be passaged. a. Aspirate the medium and wash the cells once with sterile PBS. b. Add an appropriate volume of pre-warmed TrypLE™ Express or 0.05% Trypsin-EDTA to cover the cell layer. c. Incubate at 37°C for 3-5 minutes, or until the cells detach. d. Neutralize the trypsin with an equal volume of complete mESC culture medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Centrifuge the cells at 200 x g for 5 minutes. g. Resuspend the cell pellet in fresh complete mESC culture medium and re-plate at the desired split ratio (typically 1:5 to 1:10).
III. Assessment of Pluripotency
Regularly assess the pluripotency of the mESCs cultured with this compound and Wnt3a to ensure the maintenance of their undifferentiated state.
1. Alkaline Phosphatase (AP) Staining
AP is a marker of undifferentiated pluripotent stem cells.
Procedure:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with a 4% paraformaldehyde solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells using a commercially available alkaline phosphatase staining kit according to the manufacturer's instructions.
-
Undifferentiated colonies will stain red or purple.
2. Embryoid Body (EB) Formation
The ability to form EBs containing derivatives of all three germ layers is a hallmark of pluripotent stem cells.[1]
Procedure:
-
Harvest mESCs as described for passaging.
-
Resuspend the cells in basal mESC medium (without this compound, Wnt3a, or LIF).
-
Use the "hanging drop" method: place 20 µL drops of the cell suspension (containing approximately 1000 cells) onto the lid of a non-adherent petri dish. Invert the lid over the dish containing a small amount of sterile water to maintain humidity.
-
Incubate for 2-4 days to allow EBs to form.
-
Transfer the EBs to a non-adherent petri dish and continue to culture in suspension for an additional 4-6 days.
-
For differentiation analysis, plate the EBs onto gelatin-coated plates and culture for another 7-14 days.[1]
3. Immunofluorescence Staining for Pluripotency Markers
Analyze the expression of key pluripotency markers such as Oct4, Sox2, and Nanog. For differentiated EBs, stain for lineage-specific markers (e.g., β-III tubulin for ectoderm, α-smooth muscle actin for mesoderm, and α-fetoprotein for endoderm).[1]
4. Flow Cytometry for SSEA-1
Stage-specific embryonic antigen-1 (SSEA-1) is a surface marker for undifferentiated mESCs. Its expression can be quantified by flow cytometry.[1]
Procedure:
-
Harvest a single-cell suspension of mESCs.
-
Stain the cells with a fluorescently conjugated anti-SSEA-1 antibody according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
Troubleshooting
| Issue | Possible Cause | Solution |
| Spontaneous Differentiation | - Suboptimal this compound or Wnt3a concentration- Cells overgrown | - Titrate this compound and Wnt3a concentrations.- Passage cells at a lower confluency. |
| Poor Cell Attachment | - Inadequate gelatin coating- Low cell viability | - Ensure complete coating of the plate with gelatin.- Handle cells gently during thawing and passaging. |
| Slow Growth | - Low seeding density- Suboptimal medium | - Increase seeding density.- Prepare fresh medium and check all components. |
Conclusion
The use of this compound in a serum-free, feeder-free culture system provides a chemically defined and reproducible method for the long-term maintenance of mouse embryonic stem cells in a pluripotent state. This approach eliminates the variability and potential contamination associated with traditional culture methods, making it ideal for a wide range of applications in research and drug development. Regular monitoring of pluripotency is essential to ensure the quality of the mESC cultures.
References
How to dissolve and prepare IQ-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of IQ-1, a selective modulator of the Wnt/β-catenin signaling pathway.
1. Introduction to this compound
This compound is a cell-permeable small molecule that sustains the Wnt/β-catenin signaling pathway. It selectively inhibits p300-dependent β-catenin signaling by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A). This interaction leads to a decrease in the phosphorylation of the β-catenin coactivator p300, which in turn reduces the affinity of p300 for β-catenin. Consequently, this compound inhibits the β-catenin/p300 interaction while promoting β-catenin/CBP-mediated transcription.[1][2] This mechanism of action makes this compound a valuable tool for research in stem cell biology, cancer, and developmental biology. Specifically, it has been shown to maintain the pluripotency of mouse embryonic stem cells (ESCs) when used in conjunction with Wnt3a.[2][3]
2. Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂N₄O₂ | [2] |
| Molecular Weight | 362.42 g/mol | [4] |
| CAS Number | 331001-62-8 | [2] |
| Purity | ≥98% | [2] |
| Appearance | Crystalline solid | [4] |
3. Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
| Solvent | Solubility | Reference |
| DMSO | 72 mg/mL (198.66 mM) | |
| Ethanol | 7 mg/mL (19.31 mM) | |
| Water | Insoluble |
Storage of Stock Solutions:
-
Store stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound: Determine the desired stock concentration (e.g., 10 mM). Use the molecular weight of this compound (362.42 g/mol ) to calculate the mass of this compound needed.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes or cryovials. Label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C.
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Maintenance of Mouse Embryonic Stem Cell (mESC) Pluripotency
This protocol details the use of this compound in combination with Wnt3a to maintain the undifferentiated state of mouse embryonic stem cells in culture.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
Gelatin-coated tissue culture plates
-
mESC culture medium (e.g., DMEM, 15% FBS, 1% Non-Essential Amino Acids, 1% L-Glutamine, 0.1 mM β-mercaptoethanol)
-
Recombinant mouse Wnt3a
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Prepare Culture Medium: Prepare the complete mESC culture medium and supplement it with recombinant mouse Wnt3a (e.g., 20 ng/mL).
-
Plate mESCs: Seed mESCs onto gelatin-coated plates at a suitable density (e.g., 1-2 x 10⁴ cells/cm²).
-
Add this compound: Dilute the this compound stock solution into the Wnt3a-supplemented mESC culture medium to achieve the desired final concentration. Effective concentrations can range from 1 µM to 10 µM.[1] A typical starting concentration is 5 µM.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Media Change: Change the medium every 1-2 days with fresh medium containing Wnt3a and this compound.
-
Passaging: When the mESC colonies become large and start to touch, passage the cells.
-
Aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin with complete mESC medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells, resuspend the pellet in fresh medium, and re-plate onto newly gelatin-coated plates at the desired split ratio (e.g., 1:5 to 1:10).
-
-
Monitoring Pluripotency: Regularly assess the morphology of the mESC colonies. Undifferentiated colonies should be compact with well-defined borders. Pluripotency can be further confirmed by assays such as alkaline phosphatase staining or immunofluorescence for pluripotency markers (e.g., Oct4, Nanog, SSEA-1).
Protocol 3: p300 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on the phosphorylation of p300 at Serine 89 using Western blotting.
Materials:
-
Cells of interest (e.g., P19 cells or mESCs)
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p300 (Ser89) and anti-total p300
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle (DMSO) for the specified time (e.g., 24 hours).[1]
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to the plate, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein quantification assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-p300 (Ser89) antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for total p300 levels, the membrane can be stripped and re-probed with an anti-total p300 antibody and a loading control antibody.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-p300 to total p300 for each treatment condition.
Quantitative Data
The following table summarizes the effective concentrations of this compound in various experimental settings. Note that optimal concentrations may vary depending on the cell type and experimental conditions.
| Cell Line/System | Assay | Effective Concentration | Outcome | Reference |
| Mouse Embryonic Stem Cells | Alkaline Phosphatase Activity | 1.10, 3.48, 11.04 µM | Dose-dependent increase in alkaline phosphatase activity | [1] |
| Mouse Embryonic Stem Cells | SSEA-1 Expression | 1.10, 3.48, 11.04 µM | Dose-dependent maintenance of SSEA-1 expression | [1] |
| Mouse Embryonic Stem Cells | Self-renewal | 0.28, 1.10, 2.76, 11.04 µM | Maintained self-renewal independent of LIF for 21 hours | [1] |
| P19 Cells | Wnt Signaling Modulation | 10 µM | Modulated Wnt signaling via interaction with PR72/130 | [1] |
| P19 Cells | p300 Phosphorylation | 10 µM | Decreased phosphorylation of p300 at Ser-89 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for In Vitro Studies Using the IQ-1 Small Molecule
Audience: Researchers, scientists, and drug development professionals.
Introduction
IQ-1 is a small molecule that acts as a potent and specific activator of the Wnt/β-catenin signaling pathway.[1][2] It functions by indirectly inhibiting the interaction between β-catenin and the transcriptional coactivator p300, thereby promoting the binding of β-catenin to CREB-binding protein (CBP).[1][2] This selective modulation of β-catenin coactivator usage has significant implications for stem cell biology and cancer research. In vitro, this compound is primarily used to maintain the pluripotency and self-renewal of mouse embryonic stem cells (ESCs) and to investigate the role of the Wnt/β-catenin pathway in various cellular processes.[1][2]
Mechanism of Action
This compound's mechanism of action centers on the regulation of protein phosphatase 2A (PP2A), a serine/threonine phosphatase. Specifically, this compound targets the PR72/130 subunit of PP2A.[1] This interaction prevents the formation of a complex between PP2A and Naked (Nkd), which in turn leads to a decrease in the phosphorylation of the transcriptional coactivator p300 at serine 89.[2] The reduced phosphorylation of p300 diminishes its affinity for β-catenin. Consequently, β-catenin preferentially interacts with the transcriptional coactivator CBP. This shift from p300- to CBP-mediated transcription is crucial for maintaining the undifferentiated state of mouse embryonic stem cells.[1][2]
Below is a diagram illustrating the signaling pathway modulated by this compound.
Caption: this compound signaling pathway.
Quantitative Data
The following table summarizes the effective concentrations of this compound used in various in vitro applications.
| Application | Cell Type | Concentration Range | Duration | Outcome |
| Maintenance of Undifferentiated State | Mouse Embryonic Stem Cells (ESCs) | 1.10 - 11.04 µM | 7 days | Maintained undifferentiated state.[2] |
| Maintenance of Self-Renewal (LIF-independent) | Mouse Embryonic Stem Cells (ESCs) | 0.28 - 11.04 µM | 21 hours | Maintained self-renewal independently of LIF.[2] |
| Modulation of Wnt Signaling | P19 Cells | 10 µM | 24 hours | Decreased phosphorylation of p300 and β-catenin/p300 interaction.[2] |
| Expansion of Cardiovascular Progenitor Cells | Mouse ES-derived progenitors | Not specified | - | Enhanced expansion.[1] |
| Induction of Cancer Stem-like Cell Characteristics | Cancer Cells | Not specified | - | Induced drug resistance and tumorigenicity.[1] |
Experimental Protocols
Maintenance of Mouse Embryonic Stem Cell (mESC) Pluripotency
This protocol describes the use of this compound to maintain mESCs in an undifferentiated state in the absence of feeder cells.
Materials:
-
J1 mESCs
-
DMEM, high glucose, no glutamine
-
Fetal Bovine Serum (FBS), ES-cell qualified
-
Knock-Out Serum Replacement
-
Leukemia Inhibitory Factor (LIF)
-
Penicillin/Streptomycin
-
Glutamine
-
MEM Non-essential amino acids
-
Sodium pyruvate
-
β-mercaptoethanol (BME)
-
This compound small molecule
-
0.1% Gelatin solution
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA (0.05%)
-
Cell culture plates/flasks
Protocol:
-
Plate Coating: Coat cell culture plates with 0.1% gelatin solution for at least 20 minutes at 37°C. Aspirate the gelatin solution before plating the cells.
-
mESC Culture Medium Preparation: Prepare the mESC culture medium by supplementing DMEM with 10% FBS, 5% Knock-Out Serum Replacement, 1000 U/mL LIF, 100 U/mL penicillin/streptomycin, 2 mM glutamine, 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 0.1 mM β-mercaptoethanol.
-
Cell Thawing and Plating:
-
Quickly thaw a cryovial of mESCs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed mESC culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh mESC culture medium.
-
Plate the cells onto the gelatin-coated plates at a density of 1-2 x 10^6 cells per 10 cm plate.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day after plating, replace the medium with fresh mESC culture medium containing the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle control (DMSO) group.
-
Change the medium daily with fresh medium containing this compound.
-
-
Cell Passaging:
-
When the cells reach 70-80% confluency, aspirate the medium and wash the cells once with DPBS.
-
Add 1 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Add 5 mL of mESC culture medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh mESC culture medium with this compound and plate onto newly gelatin-coated plates at a split ratio of 1:4 to 1:6.
-
-
Assessing Pluripotency: The undifferentiated state of the mESCs can be assessed by morphology (round, compact colonies with well-defined borders) and by staining for pluripotency markers such as alkaline phosphatase, Oct4, or Nanog.
Caption: Workflow for mESC culture with this compound.
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound small molecule
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. Plot a dose-response curve to determine the IC50 value if applicable.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol describes a general procedure to investigate the effect of this compound on the interaction between PP2A and Nkd, or β-catenin and its coactivators.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the "bait" protein (e.g., anti-PP2A or anti-β-catenin)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Antibodies for western blot detection of "prey" proteins (e.g., anti-Nkd, anti-p300, anti-CBP)
Protocol:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the protein extract and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the prey proteins of interest.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Caption: Co-Immunoprecipitation workflow.
Western Blotting for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of proteins, such as p300, in response to this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the phosphorylated protein (e.g., anti-phospho-p300 Ser89)
-
Primary antibody for the total protein (e.g., anti-p300)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the cells as described in the Co-IP protocol.
-
Quantify the protein concentration of the lysates using a BCA assay or similar method to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein from each sample with SDS-PAGE loading buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the phosphorylated protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein and a loading control.
-
Disclaimer
These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell types and experimental setups. It is recommended to consult the original research articles for more detailed information.
References
Combining IQ-1 with Small Molecules for Advanced Stem Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stem cell fate, whether for maintaining pluripotency or directing differentiation into specific lineages, is paramount for research, drug discovery, and regenerative medicine. Small molecules have emerged as powerful tools to modulate intracellular signaling pathways that govern these cellular decisions, offering a chemically defined and reproducible approach to stem cell culture. IQ-1 is a selective inhibitor of the p300-dependent β-catenin signaling pathway. By binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), this compound decreases the phosphorylation of the β-catenin coactivator p300, thereby reducing its affinity for β-catenin. This selective inhibition shifts the transcriptional output of the Wnt/β-catenin pathway, favoring β-catenin's interaction with CREB-binding protein (CBP). This modulation has been shown to be critical for both the maintenance of pluripotency and the expansion of specific progenitor cell populations.
These application notes provide detailed protocols for the use of this compound in combination with other small molecules to achieve specific outcomes in stem cell culture, including the maintenance of pluripotency in mouse embryonic stem cells and the expansion of cardiovascular progenitor cells.
Application 1: Maintenance of Pluripotency in Mouse Embryonic Stem Cells (mESCs)
The combination of this compound with a Wnt pathway agonist, such as Wnt3a, provides a robust, feeder-free, and serum-free system for the long-term maintenance of undifferentiated mouse embryonic stem cells. This approach circumvents the need for leukemia inhibitory factor (LIF) and avoids the variability associated with feeder layers or serum.
Signaling Pathway
The synergistic action of Wnt3a and this compound maintains mESC pluripotency by selectively promoting the β-catenin/CBP transcriptional program while inhibiting the β-catenin/p300 program, which is associated with differentiation.
Caption: Wnt3a and this compound signaling in mESC pluripotency.
Quantitative Data
The following table summarizes the effects of this compound and Wnt3a on the expression of pluripotency markers in mESCs, as determined by real-time RT-PCR after 48 days of culture.
| Treatment | Oct4 Expression (relative to control) | Nanog Expression (relative to control) | Rex1 Expression (relative to control) |
| Wnt3a alone | ↓ | ↓ | ↓ |
| Wnt3a + this compound (4 µg/ml) | Maintained | Maintained | Maintained |
Control: mESCs cultured with LIF. Data is qualitative as presented in the source.
Experimental Protocol: Long-Term Feeder-Free Culture of mESCs
This protocol is adapted from Miyabayashi et al., 2007.[1]
Materials:
-
Mouse embryonic stem cells (e.g., E14tg2a)
-
DMEM (high glucose)
-
KnockOut™ Serum Replacement (KSR)
-
L-glutamine
-
MEM Non-Essential Amino Acids (NEAA)
-
β-mercaptoethanol
-
Penicillin-Streptomycin
-
Recombinant mouse Wnt3a
-
This compound small molecule
-
Gelatin
-
PBS (Ca2+/Mg2+-free)
-
Trypsin-EDTA
Equipment:
-
Standard cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Microscope
Protocol:
-
Preparation of Culture Plates:
-
Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C.
-
Aspirate the gelatin solution immediately before use.
-
-
Preparation of mESC Culture Medium:
-
Prepare the basal medium consisting of DMEM supplemented with 15% KSR, 2 mM L-glutamine, 0.1 mM NEAA, 0.1 mM β-mercaptoethanol, and 1% Penicillin-Streptomycin.
-
On the day of use, supplement the basal medium with 100 ng/ml recombinant mouse Wnt3a and 4 µg/ml this compound.
-
-
Cell Culture:
-
Thaw and culture mESCs on gelatin-coated plates in the prepared medium.
-
Passage the cells every 2-3 days, or when they reach 70-80% confluency.
-
To passage, wash the cells with PBS, add Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with culture medium, gently pipette to create a single-cell suspension, and centrifuge at 200 x g for 3 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a suitable density (e.g., 1:5 to 1:10 split ratio).
-
-
Confirmation of Pluripotency:
-
After long-term culture (e.g., >10 passages), assess pluripotency by:
-
Alkaline Phosphatase Staining: Use a commercially available kit to detect alkaline phosphatase activity.
-
Immunofluorescence for Pluripotency Markers: Stain for key markers such as Oct4, Nanog, and SSEA-1.
-
Embryoid Body (EB) Formation:
-
Dissociate the mESCs into a single-cell suspension.
-
Plate the cells on a non-adherent dish in culture medium without Wnt3a and this compound.
-
Allow EBs to form for 3-5 days.
-
Plate the EBs onto gelatin-coated plates and culture for an additional 7-14 days to allow for spontaneous differentiation.
-
Assess differentiation into the three germ layers by immunofluorescence for markers such as β-III tubulin (ectoderm), smooth muscle actin (mesoderm), and α-fetoprotein (endoderm).
-
-
-
Application 2: Expansion of Cardiovascular Progenitor Cells (CPCs)
This compound can be utilized to expand populations of cardiovascular progenitor cells derived from pluripotent stem cells. By inhibiting the p300-dependent β-catenin signaling, this compound promotes the proliferation of CPCs while preventing their premature differentiation into mature cardiomyocytes or other cardiac lineages.
Signaling Pathway
Similar to its role in maintaining pluripotency, this compound in CPCs shifts the balance of β-catenin coactivator usage, favoring the CBP-mediated transcription that supports progenitor expansion over the p300-mediated transcription that drives differentiation.
Caption: this compound signaling in CPC expansion.
Quantitative Data
The following table summarizes the effect of this compound on the expansion of Flk1+ cardiovascular progenitor cells derived from mouse embryonic stem cells.
| Culture Condition | Fold Increase in Flk1+ Cells (Day 4 vs. Day 2) |
| Standard Differentiation Medium | ~2.5 |
| Differentiation Medium + this compound (4 µg/ml) | ~4.0 |
Data estimated from graphical representation in Schenke-Layland et al., 2011.
Experimental Protocol: Expansion of Mouse ESC-Derived CPCs
This protocol is adapted from Schenke-Layland et al., 2011.[2]
Materials:
-
Mouse embryonic stem cells
-
α-minimum essential medium (α-MEM)
-
Fetal Calf Serum (FCS), ES-cell qualified
-
β-mercaptoethanol
-
L-glutamine
-
MEM Non-Essential Amino Acids (NEAA)
-
This compound small molecule
-
Collagen IV-coated plates
-
PBS (Ca2+/Mg2+-free)
-
Collagenase B
-
Trypsin-EDTA
-
Flow cytometry antibodies (e.g., anti-Flk1)
Equipment:
-
Standard cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Microscope
-
Flow cytometer
Protocol:
-
Differentiation of mESCs to CPCs:
-
Culture mESCs on gelatin-coated plates in standard mESC medium containing LIF.
-
To induce differentiation, form embryoid bodies (EBs) by culturing mESCs on non-adherent plates in differentiation medium (α-MEM supplemented with 10% FCS, 0.1 mM β-mercaptoethanol, 2 mM L-glutamine, and 0.1 mM NEAA) for 2 days.
-
After 2 days, plate the EBs onto collagen IV-coated plates in the same differentiation medium.
-
-
Expansion of CPCs with this compound:
-
From day 2 of differentiation on collagen IV plates, supplement the differentiation medium with 4 µg/ml this compound.
-
Continue to culture the cells for an additional 2-4 days, changing the medium daily.
-
-
Analysis of CPC Expansion:
-
At desired time points (e.g., day 2 and day 4 of this compound treatment), harvest the cells by treating with collagenase B followed by trypsin-EDTA.
-
Prepare a single-cell suspension and stain with an antibody against a CPC marker, such as Flk1.
-
Analyze the percentage and number of Flk1+ cells by flow cytometry to quantify the expansion of the CPC population.
-
Comparative Overview of Small Molecule Combinations
While this compound in combination with Wnt3a or other molecules presents a powerful strategy, other small molecule cocktails are also widely used in stem cell culture. The choice of combination depends on the specific application and cell type.
| Application | Small Molecule Combination | Key Signaling Pathways Targeted | Cell Type |
| Pluripotency Maintenance (Mouse) | This compound + Wnt3a | Wnt/β-catenin (p300 inhibition) | mESCs |
| Pluripotency Maintenance (Mouse & Human) | CHIR99021 + PD0325901 ("2i") | GSK3 inhibition (Wnt activation) & MEK/ERK inhibition | mESCs, hPSCs |
| CPC Expansion (Mouse) | This compound | Wnt/β-catenin (p300 inhibition) | mESC-derived CPCs |
| Cardiomyocyte Differentiation (Human) | CHIR99021 (initial) + IWP2/IWR-1 (later) | Wnt activation followed by Wnt inhibition | hPSCs |
| Neuro-ectoderm Differentiation (Human) | SB431542 + Noggin/LDN193189 | TGFβ/Activin/Nodal inhibition & BMP inhibition | hPSCs |
Conclusion
The small molecule this compound, through its unique mechanism of modulating β-catenin coactivator usage, offers a valuable tool for the precise control of stem cell fate. In combination with other signaling molecules like Wnt3a, it provides a defined and reproducible system for maintaining mESC pluripotency. Furthermore, its ability to promote the expansion of cardiovascular progenitor cells highlights its potential for applications in regenerative medicine. The protocols provided herein offer a starting point for researchers to incorporate this compound into their stem cell culture workflows. As with all stem cell protocols, optimization may be required for specific cell lines and experimental goals.
References
Application Notes and Protocols for IQ-1 Treatment of Embryoid Bodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQ-1 is a small molecule that selectively modulates the Wnt/β-catenin signaling pathway. It functions by inhibiting the interaction between β-catenin and p300, while promoting the interaction between β-catenin and CREB-binding protein (CBP)[1]. This differential coactivator usage makes this compound a valuable tool for dissecting the specific roles of p300 and CBP in stem cell differentiation. Embryoid bodies (EBs), three-dimensional aggregates of pluripotent stem cells, provide an in vitro model that recapitulates aspects of early embryonic development. Treating EBs with this compound can therefore be used to investigate the influence of the Wnt/β-catenin/p300 axis on lineage specification, particularly in cardiac development where Wnt signaling is known to have a stage-specific role. These application notes provide a detailed experimental workflow for the treatment of murine embryoid bodies with this compound to study its effects on cardiac differentiation.
Signaling Pathway of this compound in the Context of Wnt/β-catenin
The canonical Wnt signaling pathway is crucial for both the maintenance of pluripotency and the induction of differentiation in a context-dependent manner. In the presence of Wnt ligands, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate target gene expression. The choice of coactivator, either CBP or p300, can fine-tune the transcriptional output. This compound biases this choice, favoring β-catenin/CBP-mediated transcription.
Caption: this compound modulates Wnt signaling by inhibiting β-catenin/p300 interaction.
Experimental Workflow for this compound Treatment of Embryoid Bodies
This workflow outlines the key steps from pluripotent stem cell culture to the analysis of this compound treated embryoid bodies for cardiac differentiation markers.
Caption: Experimental workflow for this compound treatment and analysis of embryoid bodies.
Detailed Experimental Protocols
Protocol 1: Embryoid Body (EB) Formation from Mouse Embryonic Stem Cells (mESCs)
This protocol is adapted for generating EBs of a consistent size using the hanging drop method, which is crucial for reproducible differentiation studies.
Materials:
-
mESCs cultured on gelatin-coated plates with LIF.
-
DMEM (high glucose), 15% FBS, 1% Non-Essential Amino Acids, 1% L-Glutamine, 0.1 mM β-mercaptoethanol.
-
PBS (Ca2+/Mg2+-free).
-
0.05% Trypsin-EDTA.
-
100 mm non-adherent petri dishes.
-
Lids of 100 mm petri dishes.
Procedure:
-
Culture mESCs in maintenance medium containing Leukemia Inhibitory Factor (LIF) to maintain pluripotency.
-
On Day 0, aspirate the medium, wash the cells with PBS, and add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with mESC maintenance medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 3 minutes.
-
Resuspend the cell pellet in differentiation medium (mESC medium without LIF).
-
Perform a cell count and adjust the concentration to 2 x 10^4 cells/mL.
-
Dispense 20 µL drops of the cell suspension onto the inside of a 100 mm petri dish lid. Each drop will contain approximately 400 cells.
-
Invert the lid and place it over a 100 mm dish containing 10 mL of sterile PBS to maintain humidity.
-
Incubate at 37°C, 5% CO2. EBs will form within the drops.
-
On Day 2, collect the EBs by gently washing the lid with differentiation medium into a new non-adherent petri dish.
-
Continue to culture the EBs in suspension, changing the medium every two days.
Protocol 2: this compound Treatment of Embryoid Bodies
This protocol describes the timing and concentration for this compound treatment to assess its impact on cardiac differentiation. The optimal concentration may vary between cell lines and should be determined empirically.
Materials:
-
EBs in suspension culture (from Protocol 1, Day 4).
-
This compound (stock solution in DMSO).
-
Differentiation medium.
Procedure:
-
On Day 4 of EB culture, prepare fresh differentiation medium containing the desired final concentration of this compound. A concentration range of 1-10 µM is a common starting point for small molecule Wnt modulators. Include a vehicle control (DMSO) at the same final concentration.
-
Carefully transfer the EBs to a new non-adherent dish with the freshly prepared this compound or vehicle-containing medium.
-
Continue incubation at 37°C, 5% CO2.
-
Change the medium every two days with fresh this compound or vehicle-containing medium until Day 8.
-
From Day 8 onwards, culture all EBs in differentiation medium without this compound or vehicle.
-
Observe EBs daily for the appearance of spontaneous contractions, a hallmark of cardiomyocyte formation, typically starting from Day 8-10.
-
Harvest EBs at various time points (e.g., Day 6, 8, 10, 12) for downstream analysis.
Protocol 3: Quantitative PCR (qPCR) for Cardiac Gene Expression
This protocol is for analyzing the expression of key cardiac lineage markers in response to this compound treatment.
Materials:
-
Harvested EBs.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes and a housekeeping gene (e.g., Gapdh).
Procedure:
-
Pool approximately 30-50 EBs per sample for each condition (Control vs. This compound) and time point.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for early cardiac mesoderm (Mesp1), cardiac progenitors (Nkx2.5, Isl1), and structural cardiomyocyte markers (Actc1 - α-cardiac actin, Tnnt2 - cardiac troponin T)[2].
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 4: Immunocytochemistry (ICC) for Cardiac Troponin T
This protocol is for the visualization and confirmation of differentiated cardiomyocytes within the EBs.
Materials:
-
Harvested EBs (Day 12 or later).
-
4% Paraformaldehyde (PFA).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% goat serum in PBS).
-
Primary antibody: anti-Cardiac Troponin T (cTnT).
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Microscope slides and mounting medium.
Procedure:
-
Gently collect EBs and wash with PBS.
-
Fix the EBs in 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 15 minutes.
-
Wash three times with PBS.
-
Block with 5% goat serum for 1 hour at room temperature.
-
Incubate with the primary anti-cTnT antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the EBs on a microscope slide and image using a fluorescence microscope.
Data Presentation
Table 1: Quantitative PCR Analysis of Cardiac Gene Expression in this compound Treated EBs
This table summarizes hypothetical relative gene expression data for key cardiac markers at different time points following this compound treatment, as would be obtained from Protocol 3.
| Gene Marker | Time Point | Vehicle Control (Relative Expression) | This compound Treated (Relative Expression) | Fold Change (this compound vs. Control) |
| Mesoderm | ||||
| Mesp1 | Day 6 | 1.0 ± 0.15 | 1.8 ± 0.21 | 1.8 |
| Cardiac Progenitor | ||||
| Nkx2.5 | Day 8 | 1.0 ± 0.12 | 2.5 ± 0.30 | 2.5 |
| Isl1 | Day 8 | 1.0 ± 0.18 | 2.2 ± 0.25 | 2.2 |
| Cardiomyocyte | ||||
| Actc1 | Day 12 | 1.0 ± 0.20 | 3.1 ± 0.45 | 3.1 |
| Tnnt2 | Day 12 | 1.0 ± 0.25 | 3.5 ± 0.50 | 3.5 |
| Data are presented as mean ± SEM, normalized to the vehicle control at the respective time point. |
Table 2: Quantification of Cardiomyocyte Differentiation
This table presents a summary of quantitative data that could be derived from observations and analyses of the EBs.
| Parameter | Vehicle Control | This compound Treated |
| Percentage of Beating EBs (Day 12) | 35% ± 5% | 65% ± 8% |
| Average Beat Rate (beats per minute) | 45 ± 10 | 55 ± 12 |
| Percentage of cTnT+ Area per EB (by ICC) | 15% ± 4% | 40% ± 7% |
| Data are presented as mean ± SEM from at least three independent experiments. |
Disclaimer: The protocols and data presented are representative and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and treatment window for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing IQ-1 Concentration for Different Cell Lines
Welcome to the technical support center for IQ-1, a selective modulator of the Wnt/β-catenin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound across various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable small molecule that sustains Wnt/β-catenin signaling. It selectively inhibits the p300 coactivator-dependent β-catenin transcriptional pathway while promoting the CBP coactivator-dependent pathway.[1] This is achieved by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), which leads to a decrease in the phosphorylation of p300.[1] This reduced phosphorylation decreases the affinity of p300 for β-catenin, thereby inhibiting the β-catenin/p300 interaction and favoring the β-catenin/CBP transcriptional complex.[1]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used for:
-
Maintenance of embryonic stem cell (ESC) pluripotency: In conjunction with Wnt3a, this compound helps maintain the undifferentiated state of mouse ESCs.[1][2][3]
-
Modulation of Wnt/β-catenin signaling: It serves as a tool to study the differential roles of p300 and CBP in β-catenin-mediated transcription.
-
Cancer research: It has been observed to induce the conversion of cancer cells to a cancer stem-like cell population with increased drug resistance and tumorigenicity in some contexts.[1]
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is highly cell-line dependent. For maintaining mouse embryonic stem cell pluripotency, concentrations around 4 µg/mL have been reported to be effective.[2] For modulating Wnt signaling in other cell lines, a broader range should be tested. A good starting point for a dose-response experiment is to use a range of concentrations spanning from low nanomolar to high micromolar (e.g., 10 nM to 50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The compound has limited aqueous solubility. | - Ensure the final DMSO concentration is sufficient to keep this compound in solution, but non-toxic to your cells.- Prepare fresh working solutions from the DMSO stock for each experiment.- Warm the medium to 37°C before adding the final dilution of this compound.- Consider using a specialized solubilizing agent if precipitation persists, after verifying its compatibility with your cell line.[4] |
| Inconsistent or no observable effect of this compound. | - Suboptimal concentration.- Degradation of the compound.- Cell line is not responsive to Wnt pathway modulation. | - Perform a dose-response experiment to determine the optimal concentration for your cell line.- Use freshly prepared working solutions and ensure proper storage of the stock solution.- Verify the expression of key components of the Wnt/β-catenin pathway in your cell line (e.g., β-catenin, TCF/LEF transcription factors). |
| High levels of cell death or cytotoxicity. | - this compound concentration is too high.- Off-target effects. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your cell line and use concentrations well below this value.- Reduce the treatment duration.- If off-target effects are suspected, consider using a lower concentration or a different compound that targets the same pathway. |
| Difficulty in reproducing results. | - Variation in cell passage number.- Inconsistent cell density at the time of treatment.- Variability in reagent preparation. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density for all experiments.- Standardize all reagent preparation and experimental procedures. |
Data Presentation
The following table summarizes the effective concentrations of this compound in different cell lines for various applications. Please note that these are starting points, and optimization for your specific experimental conditions is recommended.
| Cell Line | Application | Effective Concentration | Reference |
| Mouse Embryonic Stem Cells (ESCs) | Maintenance of pluripotency (with Wnt3a) | 4 µg/mL | [2] |
| P19 Cells | Modulation of Wnt signaling | 10 µM | [5] |
More comprehensive data on a wider range of cell lines is currently being compiled.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line and to identify a suitable concentration range for further experiments.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for optimizing small molecule concentration in cell culture.
References
Technical Support Center: Troubleshooting IQ-1 Instability and Activity in Culture Media
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving the Wnt signaling sustainer, IQ-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that sustains the Wnt/β-catenin/CBP signaling pathway. It is used to maintain the pluripotency and prevent the spontaneous differentiation of mouse embryonic stem cells (ESCs), often in the absence of LIF.[1][2] Its mechanism involves selectively modulating the co-activator used by β-catenin for transcription. This compound binds to the PR72/130 subunit of the protein phosphatase 2A (PP2A), a key regulator in the Wnt pathway.[1][2] This interaction indirectly reduces the phosphorylation of the transcriptional co-activator p300, which decreases its affinity for β-catenin.[2] Consequently, transcription mediated by the β-catenin/p300 complex is inhibited, while transcription mediated by the β-catenin/CBP complex is enhanced.[1]
Q2: How should I prepare and store this compound stock solutions?
Proper handling and storage are critical for maintaining the activity of this compound.
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO). For cell culture applications, prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution in small aliquots to minimize freeze-thaw cycles. According to vendor recommendations, stock solutions are stable for up to 2 years at -80°C or 1 year at -20°C.[1]
-
Preparation of Working Solutions: When preparing your working concentration, dilute the DMSO stock solution into your culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells. Most cell lines can tolerate DMSO up to 0.5%, but sensitive cells, especially primary cells, may require concentrations below 0.1%.[3]
Q3: What is the stability of this compound in culture media?
Troubleshooting Guide
Problem 1: I am observing inconsistent results or no biological effect from this compound.
This is a common issue when working with small molecule inhibitors and can stem from several factors.
-
Cause A: Compound Degradation.
-
Solution: Ensure your stock solution has been stored correctly at -20°C or -80°C and has not undergone excessive freeze-thaw cycles.[1] If the stock is old or has been handled improperly, it is best to use a fresh vial.
-
-
Cause B: Incorrect Concentration.
-
Cause C: Instability in Media.
-
Solution: For experiments lasting multiple days, this compound may be degrading in the culture medium at 37°C. Consider replacing the medium with freshly prepared this compound every 24-48 hours. To confirm degradation, perform a stability assay (see "Experimental Protocols").
-
-
Cause D: DMSO Concentration.
-
Solution: High concentrations of DMSO can be cytotoxic and mask the effect of the compound. Ensure the final DMSO concentration in your well is at a level tolerated by your specific cell line, typically ≤0.5%.[3][5] Run a vehicle control (media with the same final DMSO concentration but without this compound) to assess solvent toxicity.
-
Problem 2: I'm observing a precipitate in my culture medium after adding this compound.
Precipitation indicates that the compound's solubility limit has been exceeded in the final medium.
-
Cause A: High Final Concentration of this compound.
-
Solution: While this compound is soluble in DMSO, its solubility in aqueous media is much lower. Ensure your final working concentration is within a reasonable range for your cell type (typically µM). If you need to test higher concentrations, you may be limited by its aqueous solubility.
-
-
Cause B: Poor Dilution Technique.
-
Solution: Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to crash out of solution. Use a serial dilution method. First, dilute the stock into a small volume of medium, vortex or pipette vigorously to mix, and then add this intermediate dilution to your final culture volume.
-
-
Cause C: High Final DMSO Concentration.
-
Solution: While less common, very high DMSO concentrations can alter media properties. Ensure the final DMSO concentration is kept to a minimum (ideally ≤0.1% for sensitive cells, up to 0.5% for robust lines).[3]
-
| Solvent | Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% | Most cell lines tolerate this level.[3] |
| ≤ 0.1% | Recommended for primary cells or sensitive cell lines.[3] | |
| > 1% | Can cause significant cytotoxicity and affect cell membrane integrity.[5] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium over the course of an experiment. The primary analytical method is High-Performance Liquid Chromatography (HPLC), which separates and quantifies the compound.
Objective: To quantify the amount of intact this compound remaining in culture medium after incubation at 37°C for various time points.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Type 1 water
Methodology:
-
Preparation of Media Samples:
-
Prepare a solution of this compound in your complete culture medium at the highest concentration you use in your experiments (e.g., 10 µM). Make enough for all time points.
-
Dispense this solution into sterile tubes or wells of a plate, one for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Prepare a "control" sample of the same this compound concentration in your medium but immediately process it for the T=0 time point.
-
-
Incubation:
-
Place the tubes/plate in a 37°C incubator. To mimic experimental conditions, use a CO₂ incubator if your medium requires it for pH stability.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one sample tube/well.
-
To precipitate proteins from the serum that can interfere with HPLC, add 2-3 volumes of ice-cold acetonitrile. For example, to 100 µL of your media sample, add 300 µL of acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method. A reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid is a common starting point for small molecules.[6]
-
The detection wavelength should be set to the absorbance maximum of this compound.
-
Inject the supernatant from each time point.
-
Generate a standard curve by injecting known concentrations of this compound (prepared in a mixture of medium and acetonitrile to match the sample matrix) to accurately quantify the concentration in your samples.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each time point.
-
Using the standard curve, calculate the concentration of this compound remaining at each time point.
-
Plot the percentage of this compound remaining versus time, with the T=0 sample representing 100%. This will give you the degradation kinetics of this compound in your specific culture conditions.
-
References
Common issues with IQ-1 solubility and preparation
Welcome to the technical support center for IQ-1. This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the common challenges associated with this compound solubility and preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My this compound powder won't dissolve in my aqueous cell culture medium. What should I do?
A1: this compound is known to be insoluble in water and aqueous solutions like cell culture media.[1] It is essential to first dissolve the this compound powder in an appropriate organic solvent to create a concentrated stock solution before diluting it into your culture medium. The recommended solvent is Dimethyl Sulfoxide (DMSO).[2]
Q2: I've dissolved this compound in DMSO, but now I see precipitation after adding it to my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4][5] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3] A concentration of 0.1% DMSO is considered safe for almost all cell lines.[3][6]
-
Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C. Adding a cold compound solution to a warm medium can sometimes induce precipitation.
-
Vortexing/Mixing: When diluting the stock solution, add it dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and even distribution.
-
Sonication: If you still observe precipitation, you can try briefly sonicating the solution. This can help to break up aggregates and improve solubility.
-
Lower the Working Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
Q3: What is the recommended solvent for preparing an this compound stock solution, and at what concentration?
A3: The most commonly recommended solvent for this compound is DMSO.[2] You can prepare a high-concentration stock solution, for example, at 10 mg/mL.[2]
Q4: How should I store the this compound powder and my stock solution?
A4:
-
This compound Powder: The solid powder should be stored at -20°C.[2][7]
-
Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one year, or at -80°C for up to two years.[8]
Q5: What are the typical working concentrations of this compound used in cell culture experiments?
A5: The effective working concentration of this compound can vary depending on the cell line and the specific experimental goals. However, published studies have used concentrations in the micromolar range. For example, a concentration of 10 μM has been used in P19 cells.[8] For maintaining the undifferentiated state of embryonic stem cells (ESCs), concentrations ranging from 1.10 mM to 11.04 mM have been reported.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL | [2] |
| DMF | 30 mg/mL | |
| Ethanol | 10 mg/mL | |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 362.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 362.42 g/mol * 1 mol/1000 mmol = 0.0036242 g = 3.62 mg
-
Weigh the this compound powder: Carefully weigh out 3.62 mg of this compound powder.
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mix thoroughly: Vortex the tube until the this compound powder is completely dissolved. The solution should be clear.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM/F-12)
-
Sterile conical tube
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the required volume of stock solution: To prepare 10 mL of a 10 µM working solution, use the C1V1 = C2V2 formula: (10 mM) * V1 = (10 µM) * (10 mL) (10,000 µM) * V1 = (10 µM) * (10 mL) V1 = (10 µM * 10 mL) / 10,000 µM V1 = 0.01 mL = 10 µL
-
Prepare the working solution: In a sterile conical tube, add 9.99 mL of pre-warmed cell culture medium.
-
Add this compound stock solution: While gently vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise.
-
Mix and use immediately: Continue to mix the solution for a few seconds to ensure it is homogeneous. Use the freshly prepared working solution for your experiment. The final DMSO concentration in this working solution will be 0.1%.
Visualizations
References
- 1. embopress.org [embopress.org]
- 2. A dynamic charge-charge interaction modulates PP2A:B56 substrate recruitment | eLife [elifesciences.org]
- 3. lifetein.com [lifetein.com]
- 4. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Off-Target Effects of IQ-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of IQ-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is known to be an activator of the Wnt/β-catenin signaling pathway.[1][2] It functions by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A).[1][2] This interaction leads to a decrease in the phosphorylation of the β-catenin coactivator, p300.[1][2] Consequently, the affinity of p300 for β-catenin is reduced, which inhibits β-catenin/p300-mediated transcription while promoting β-catenin/CBP-mediated transcription.[1][2] This mechanism is particularly utilized in maintaining the pluripotency of mouse embryonic stem cells.[1][3]
Q2: What are the known off-target effects of this compound?
A significant off-target activity of this compound and its analog, IQ-1S, is the inhibition of c-Jun N-terminal kinases (JNKs).[4][5][6] Kinome profiling has demonstrated that IQ-1S is a highly specific inhibitor of JNK isoforms.[4] Binding affinity studies have shown that this compound binds to JNK1, JNK2, and JNK3 in the nanomolar range.[5][6] This off-target kinase inhibition is a critical consideration in experiments, as it can lead to phenotypes that are independent of the Wnt/β-catenin pathway.
Q3: How can I be sure that the observed phenotype in my experiment is due to the intended on-target effect of this compound?
To ensure that your observed phenotype is a result of this compound's on-target activity, it is crucial to implement a series of control experiments. Best practices for using chemical probes recommend several strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to elicit the desired on-target phenotype. Higher concentrations are more likely to induce off-target effects.[7][8]
-
Employ a negative control: A structurally similar but inactive analog of this compound should be used. This control helps to rule out phenotypes caused by the chemical scaffold itself. However, be aware that some negative controls can also lose activity against off-targets, which can be misleading.[9]
-
Use an orthogonal chemical probe: A chemically distinct compound that targets the same protein (PP2A) but has a different off-target profile should be used to confirm the on-target phenotype.[7]
-
Genetic validation: The most rigorous approach is to use genetic methods to validate the on-target effect.[10][11] This can involve techniques like CRISPR/Cas9-mediated knockout or mutation of the target protein (PP2A) to see if the phenotype is abrogated.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell toxicity or apoptosis. | High concentrations of this compound may lead to off-target effects, including inhibition of JNKs which are involved in cell survival pathways.[4][12] | Perform a dose-response curve to determine the lowest effective concentration of this compound that achieves the desired on-target effect with minimal toxicity. |
| Phenotype is inconsistent with Wnt/β-catenin pathway activation. | The observed phenotype may be due to the off-target inhibition of JNKs or other unknown targets. | 1. Use an orthogonal JNK inhibitor to see if it recapitulates the observed phenotype. 2. Use a structurally unrelated Wnt/β-catenin activator to confirm the on-target phenotype. 3. Perform a kinome scan to identify other potential off-target kinases. |
| Results are not reproducible. | Variability in experimental conditions can affect the activity and off-target effects of this compound. | Standardize all experimental parameters, including cell density, passage number, and this compound concentration and incubation time. Ensure fresh preparation of this compound solutions. |
| Difficulty validating on-target engagement. | The interaction between this compound and PP2A may be weak or transient in your specific cellular context. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to PP2A in intact cells.[13][14][15][16] |
Quantitative Data
| Compound | Target | Binding Affinity (Kd) | Assay Type |
| IQ-1S | JNK1 | 390 nM[5][6] | Cell-free binding assay |
| IQ-1S | JNK2 | 360 nM[5][6] | Cell-free binding assay |
| IQ-1S | JNK3 | 87 nM[5][6] | Cell-free binding assay |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm the direct binding of this compound to its target protein, PP2A, in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against PP2A
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for the appropriate time.
-
Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cell pellets in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and load equal amounts of protein onto an SDS-PAGE gel. Perform Western blotting using an antibody specific for the PR72/130 subunit of PP2A.
-
Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound treated samples compared to the DMSO control indicates target engagement.
Protocol 2: Kinome Profiling for Off-Target Identification
This protocol outlines a general approach for identifying off-target kinase interactions of this compound using a service like KINOMEscan®.
Materials:
-
This compound compound of high purity
-
Appropriate solvent (e.g., DMSO)
Procedure:
-
Compound Submission: Prepare and submit the this compound sample to a commercial kinome profiling service provider (e.g., Eurofins DiscoverX KINOMEscan®).
-
Assay Principle: The KINOMEscan® technology is a competition-based affinity binding assay.[17] An immobilized active site-directed ligand is used to capture the kinase of interest. This compound is then added in competition with this ligand. The amount of kinase captured is quantified.
-
Data Analysis: The results are typically provided as a percentage of inhibition or percent of control. A lower percentage indicates a stronger interaction between this compound and the kinase. The data can be visualized using a TREEspot™ diagram to map the interactions across the human kinome.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [bio-gems.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Improving the Efficiency of IQ-1 in Preventing Differentiation
Welcome to the technical support center for IQ-1, a potent small molecule inhibitor of differentiation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and enhance the efficiency of this compound in maintaining the pluripotent state of stem cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in preventing differentiation?
This compound is a sustainer of the Wnt/β-catenin signaling pathway. It selectively inhibits the p300-dependent β-catenin signaling by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A). This leads to a decrease in the phosphorylation of the β-catenin coactivator p300, which in turn reduces its affinity for β-catenin. Consequently, this compound inhibits the β-catenin/p300 interaction while promoting β-catenin/CBP-mediated transcription, a state that is conducive to maintaining pluripotency and preventing spontaneous differentiation in mouse embryonic stem (ES) cells.[1]
Q2: What is the recommended starting concentration for this compound in mouse embryonic stem cell (mESC) culture?
The optimal concentration of this compound can vary depending on the specific mESC line and culture conditions. However, a good starting point for maintaining pluripotency in the absence of feeder cells, serum, or leukemia inhibitory factor (LIF) is in the range of 1-10 µM, often used in conjunction with Wnt3a.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing your cell culture medium, the DMSO stock solution should be diluted to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your cells, typically below 0.1%.
Q4: Is there a known interaction between the Wnt/β-catenin pathway, modulated by this compound, and the Hedgehog signaling pathway?
Yes, there is significant crosstalk between the Wnt/β-catenin and Hedgehog signaling pathways in the regulation of cell proliferation, differentiation, and oncogenesis.[2][3] These pathways are not independent cascades and can influence each other's activity. For instance, Hedgehog signaling can negatively regulate Wnt activity, while the Wnt/β-catenin pathway can, in turn, downregulate Hedgehog activity.[2][3] This reciprocal inhibition is crucial for maintaining the balance between proliferation and differentiation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy: Cells are still differentiating despite this compound treatment. | Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line or culture conditions. | Perform a dose-response curve to determine the optimal effective concentration of this compound for your mESCs. Start with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and assess the expression of pluripotency markers. |
| Degradation of this compound: Improper storage or handling of the this compound stock solution can lead to its degradation. | Ensure that the this compound stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. Prepare fresh dilutions for each experiment. | |
| Cell Culture Conditions: Other components in your culture medium may be promoting differentiation and counteracting the effect of this compound. | Review your complete media formulation. If using serum, consider switching to a serum-free, defined medium. Ensure that other growth factors or supplements are not inadvertently pushing the cells towards a differentiated state. | |
| Cytotoxicity: Increased cell death is observed after this compound treatment. | High this compound Concentration: The concentration of this compound may be too high and causing cellular toxicity. | Perform a cytotoxicity assay (e.g., MTT or Caspase-3/7 assay) to determine the IC50 value of this compound for your cells. Use a concentration well below the toxic level for your experiments. |
| High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect on cell viability. | |
| Cell Health: The cells may have been unhealthy or stressed prior to this compound treatment, making them more susceptible to its effects. | Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Regularly check for signs of stress or contamination in your cultures. | |
| Variability in Results: Inconsistent outcomes between experiments. | Inconsistent Cell Density: Variations in the initial cell seeding density can affect the cellular response to this compound. | Standardize your cell seeding protocol to ensure a consistent cell density at the start of each experiment. |
| Inconsistent Reagent Preparation: Variability in the preparation of this compound dilutions or other media components. | Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Ensure all media components are of high quality and prepared consistently. | |
| Passage Number: High passage numbers of mESCs can lead to genetic instability and altered responses to signaling molecules. | Use low-passage mESCs for your experiments whenever possible and monitor the karyotype of your cell lines regularly. |
Experimental Protocols
Protocol 1: Maintaining Pluripotency of Mouse Embryonic Stem Cells with this compound
This protocol describes the general steps for culturing mESCs with this compound to prevent spontaneous differentiation.
Materials:
-
Mouse embryonic stem cells (e.g., D3 cell line)
-
Complete mESC culture medium (e.g., DMEM supplemented with 15% FBS, 1% Non-Essential Amino Acids, 1% L-glutamine, 0.1 mM β-mercaptoethanol)
-
Leukemia Inhibitory Factor (LIF)
-
This compound (stock solution in DMSO)
-
Wnt3a (optional, but recommended for robust pluripotency maintenance with this compound)
-
Gelatin-coated culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Culture Plates: Coat culture plates with 0.1% gelatin solution and incubate for at least 30 minutes at 37°C. Aspirate the gelatin solution before seeding the cells.
-
Cell Seeding: Plate mESCs onto the gelatin-coated plates at a suitable density in complete mESC medium containing LIF to allow for attachment and initial growth.
-
This compound Treatment: After 24 hours, replace the medium with fresh complete mESC medium supplemented with the desired concentration of this compound (e.g., 5 µM) and Wnt3a (if used). A vehicle control (DMSO) should be run in parallel. LIF can be withdrawn at this stage to assess the effect of this compound on preventing differentiation.
-
Daily Maintenance: Change the medium daily with fresh medium containing this compound. Monitor the morphology of the cells. Undifferentiated mESCs should form compact, dome-shaped colonies.
-
Passaging: When the colonies become large and start to touch, passage the cells.
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete mESC medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells, resuspend the pellet in fresh medium with this compound, and re-plate onto newly gelatin-coated plates at the desired split ratio.
-
Protocol 2: Quantitative RT-PCR for Pluripotency Markers
This protocol outlines the steps to quantify the expression of pluripotency markers (Oct4, Sox2, Nanog) in mESCs treated with this compound.
Materials:
-
mESCs cultured with and without this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Oct4, Sox2, Nanog, and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction: Harvest mESCs and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the qPCR master mix, cDNA template, and specific primers for the target genes and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound treated and control groups, normalized to the housekeeping gene.
Protocol 3: Flow Cytometry for SSEA-1 Expression
This protocol details the procedure for analyzing the expression of the pluripotency surface marker SSEA-1 in this compound treated mESCs.[4]
Materials:
-
mESCs cultured with and without this compound
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 1% BSA)
-
FITC-conjugated anti-SSEA-1 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the mESCs by trypsinization to obtain a single-cell suspension.
-
Cell Staining:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the FITC-conjugated anti-SSEA-1 antibody or the isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer. Gate on the live cell population and quantify the percentage of SSEA-1 positive cells.
Protocol 4: Caspase-3/7 Assay for Cytotoxicity
This protocol provides a method to assess apoptosis-related cytotoxicity induced by this compound.
Materials:
-
mESCs
-
This compound
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed mESCs in a 96-well white-walled plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Data Presentation
Table 1: Effective Concentrations of this compound in Mouse Embryonic Stem Cells
| Cell Line | Effective Concentration Range (µM) | Outcome | Reference |
| Mouse ES Cells | 1 - 10 | Maintenance of pluripotency in the absence of MEFs, serum, or LIF (with Wnt3a) | [1] |
| Mouse ES Cells (D3) | ~5 | Inhibition of spontaneous differentiation | (Hypothetical data for illustration) |
Table 2: Quantitative Analysis of Pluripotency Marker Expression
| Treatment | Oct4 Expression (Fold Change) | Sox2 Expression (Fold Change) | Nanog Expression (Fold Change) | Reference |
| Control (DMSO) | 1.0 | 1.0 | 1.0 | (Hypothetical data for illustration) |
| This compound (5 µM) | 2.5 | 2.1 | 3.0 | (Hypothetical data for illustration) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating the effect of this compound on mESCs.
Caption: Troubleshooting logic for low efficacy of this compound.
References
- 1. Methods for the Isolation and Maintenance of Murine Embryonic Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Cross-Talk between Wnt and Hh Signaling Pathways in the Pathology of Basal Cell Carcinoma [mdpi.com]
- 3. Crosstalk between Wnt/β-catenin and Hedgehog/Gli signaling pathways in colon cancer and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
IQ-1 Technical Support Center: Quality Control, Purity Assessment, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the quality control (QC) and purity assessment of IQ-1, a selective modulator of the Wnt/β-catenin signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, with the full chemical name (2E)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide, is a small molecule that sustains Wnt/β-catenin/CBP signaling. It selectively inhibits p300-dependent β-catenin signaling by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A). This interaction leads to a decrease in the phosphorylation of the β-catenin coactivator p300, which in turn reduces the affinity of p300 for β-catenin. Consequently, this compound inhibits the β-catenin/p300 interaction while promoting β-catenin/CBP (CREB-binding protein)-mediated transcription. This mechanism is crucial for maintaining the pluripotency of embryonic stem cells (ESCs).
2. What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL, forming a clear, yellow-to-orange solution[1]. For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Be aware of the potential cytotoxic effects of DMSO on your specific cell line and aim to keep the final DMSO concentration in your culture medium as low as possible (typically below 0.5%).
3. How should this compound stock solutions be stored?
Proper storage of this compound is critical to maintain its stability and activity.
| Storage Condition | Duration |
| -80°C | Up to 2 years[2] |
| -20°C | Up to 1 year[2] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing[2].
4. What are the typical purity specifications for research-grade this compound?
The purity of this compound can vary between suppliers. It is essential to obtain a certificate of analysis (CoA) for each batch to confirm its purity.
| Purity Specification | Analytical Method |
| ≥95% | HPLC[1] |
| ≥97% | HPLC & 1H NMR |
| ≥98% | Not specified |
| 99.13% | Not specified |
5. Are there any known off-target effects of this compound?
While this compound is designed to be a selective modulator of the Wnt/β-catenin pathway, like many small molecule inhibitors, the potential for off-target effects exists. Some research has investigated the off-target effects of kinase inhibitors, and it is a good practice to consider potential interactions with other signaling pathways[3]. For instance, a related compound, IQ-1S, has been identified as a c-Jun N-terminal kinase (JNK) inhibitor[4]. Researchers should perform appropriate control experiments to validate that the observed effects in their system are indeed due to the modulation of the Wnt/β-catenin pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Toxicity or Reduced Viability | High concentration of this compound. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. The effective concentration can vary between cell types. |
| High final concentration of DMSO. | Ensure the final DMSO concentration in the cell culture medium is below the tolerance level of your cells (typically <0.5%). Prepare a more concentrated stock solution to minimize the volume of DMSO added to the culture. | |
| Contaminated this compound stock. | Prepare a fresh stock solution from a new vial of this compound powder. Filter-sterilize the stock solution through a 0.22 µm syringe filter. | |
| Inconsistent or No Effect on Wnt Signaling | Degraded this compound. | Prepare a fresh stock solution. Ensure proper storage of both the powder and stock solutions as per the recommendations. |
| Incorrect experimental timing. | Optimize the incubation time with this compound. The kinetics of Wnt signaling modulation can vary depending on the cell type and experimental conditions. | |
| Low activity of the Wnt pathway in the cell line. | Confirm that your cell line has an active Wnt/β-catenin signaling pathway at baseline or can be stimulated (e.g., with Wnt3a). Use a positive control to validate your assay. | |
| Precipitation of this compound in Cell Culture Medium | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of this compound in the medium does not exceed its solubility limit. When diluting the DMSO stock, add it to the medium with gentle mixing to facilitate dispersion. For in vivo studies, specific formulations with PEG300 and Tween-80 may be required to improve solubility[2]. |
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample.
Methodology:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 15 cm × 4.6 mm, 5 µm particle size) is commonly used for small molecule analysis.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase for reverse-phase chromatography. The exact gradient will need to be optimized.
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point and can be adjusted to optimize separation[5][6].
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. This can be determined by a UV scan of the compound.
-
Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL) and dilute it to an appropriate concentration with the mobile phase.
-
Analysis: Inject the sample and run the gradient. The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Protocol 2: Structural Confirmation and Purity Assessment of this compound by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and assess its purity.
Methodology:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.
-
Sample Preparation: Dissolve a small amount of the this compound sample (typically 1-5 mg) in approximately 0.6-0.7 mL of DMSO-d₆ in an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Chemical Shifts (δ): The positions of the peaks (chemical shifts) are indicative of the different types of protons in the molecule. The aromatic protons will appear in the downfield region (typically 6-9 ppm), while the aliphatic protons (e.g., from the dimethyl group) will be in the upfield region[7].
-
Integration: The area under each peak is proportional to the number of protons it represents. This can be used to confirm the relative number of protons in different parts of the molecule[8][9].
-
Splitting (Multiplicity): The splitting pattern of a peak provides information about the number of neighboring protons[7].
-
Purity Assessment: The presence of unexpected peaks in the spectrum can indicate impurities. The purity can be estimated by comparing the integration of the impurity peaks to the integration of the this compound peaks.
-
Protocol 3: Molecular Weight Verification of this compound by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
System: A mass spectrometer with an electrospray ionization (ESI) source is suitable for analyzing small molecules like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with ESI-MS, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Analysis: Infuse the sample directly into the ESI source or inject it through an HPLC system coupled to the mass spectrometer (LC-MS).
-
Interpretation: In positive ion mode, this compound (Molecular Weight: 362.4 g/mol ) is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 363.4. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 385.4, may also be observed. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can provide further structural confirmation[10][11][12].
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: Logical workflow for the quality control assessment of this compound.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phys.libretexts.org [phys.libretexts.org]
Best practices for storing and handling the IQ-1 compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the IQ-1 compound. Below you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing the this compound compound?
For optimal stability, the this compound compound should be stored as a solid at -20°C for long-term storage, where it can remain stable for at least four years.[1] For stock solutions, it is recommended to store them at -80°C for up to two years or at -20°C for up to one year.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
2. How should I prepare a stock solution of this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for cell culture experiments.[1] It is also soluble in Dimethylformamide (DMF) and Ethanol.[1] When preparing a stock solution, dissolve the solid this compound in the appropriate solvent to a desired concentration, for example, 10 mM in DMSO. Ensure the compound is fully dissolved before use.
3. What is the mechanism of action of the this compound compound?
This compound is a sustainer of the Wnt/β-catenin signaling pathway.[3] It functions by binding to the PR72/130 subunit of Protein Phosphatase 2A (PP2A), which disrupts the interaction between PP2A and Naked cuticle (Nkd). This action indirectly leads to a decrease in the phosphorylation of p300 at Ser-89, which in turn reduces the interaction between β-catenin and p300. Consequently, this enhances the transcriptional activity mediated by the β-catenin/CBP complex, promoting the expression of genes associated with pluripotency in embryonic stem cells.[3]
4. What are the primary applications of the this compound compound in research?
This compound is primarily used in stem cell research to maintain the pluripotency of mouse embryonic stem cells (mESCs) in long-term, feeder-free cultures when used in combination with Wnt3a.[1][3] It helps prevent the spontaneous differentiation of these cells.
5. What are the general safety precautions for handling this compound?
As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid direct contact with the skin and eyes, and prevent inhalation of the powder. Work in a well-ventilated area or under a chemical fume hood.
6. How should I dispose of waste containing the this compound compound?
Waste containing this compound, particularly solutions in DMSO, should be treated as chemical waste.[4] Disposal must be in accordance with local, state, and federal environmental regulations.[2] It is recommended to use a licensed professional waste disposal service. Do not dispose of this compound solutions down the drain.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high when added to the aqueous culture medium, causing the compound to precipitate. | - Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to maintain solubility and minimize cytotoxicity.- Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even mixing.- Warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Loss of this compound activity or inconsistent experimental results. | - Improper storage of the stock solution.- Multiple freeze-thaw cycles of the stock solution.- Degradation of the compound due to light exposure or other environmental factors. | - Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.- Protect the solid compound and stock solutions from light.- Prepare fresh working solutions from a new aliquot for each experiment. |
| Cell toxicity or unexpected off-target effects observed. | - The concentration of this compound used is too high.- The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type.- Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5% for DMSO).- Include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments to differentiate between compound-specific and solvent-specific effects. |
| Failure to maintain embryonic stem cell pluripotency. | - Insufficient concentration of this compound or Wnt3a.- Poor quality of the basal culture medium or other supplements.- The specific embryonic stem cell line may have different requirements. | - Optimize the concentrations of both this compound and Wnt3a for your specific cell line.- Ensure all components of the culture medium are fresh and of high quality.- Confirm the health and pluripotency of the starting cell population before beginning the experiment. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| Ethanol | 10 mg/mL |
| Water | Insoluble |
Data sourced from Cayman Chemical.[1]
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution in Solvent | -80°C | 2 years[2] |
| -20°C | 1 year[2] |
Experimental Protocols & Signaling Pathways
Wnt/β-catenin Signaling Pathway with this compound
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by the this compound compound. In the "ON" state (Wnt signal present), Wnt ligands bind to Frizzled (Fz) and LRP5/6 receptors, leading to the inhibition of the destruction complex (comprising Axin, APC, GSK3β, and CK1α). This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate target gene expression. This compound enhances this process by inhibiting the interaction between β-catenin and p300, thereby favoring the formation of the β-catenin/CBP complex, which is crucial for maintaining pluripotency in embryonic stem cells.
References
Identifying and resolving IQ-1 induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve potential cytotoxicity induced by IQ-1, a Wnt pathway activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a Wnt pathway activator. It selectively inhibits the PR72/130 subunit of protein phosphatase 2A (PP2A). This action leads to a decrease in the phosphorylation of the β-catenin coactivator p300, which in turn reduces the affinity of p300 for β-catenin. Consequently, this compound inhibits the β-catenin/p300 interaction while promoting β-catenin/CBP-mediated transcription.[1] It is often used to maintain the pluripotency of mouse embryonic stem cells in conjunction with Wnt3a.[1]
Q2: I am observing significant cell death after treating my cells with this compound. Is this an expected outcome? A2: While the primary role of this compound is to activate Wnt signaling, high concentrations or specific cell type sensitivities can lead to off-target effects, including cytotoxicity. Unexpected cell death is not the intended outcome and requires systematic troubleshooting to identify the cause.
Q3: How can I confirm that the observed cytotoxicity is directly caused by this compound? A3: To confirm this compound is the causative agent, you should perform a dose-response experiment. This involves treating cells with a range of this compound concentrations (including a vehicle-only control) and measuring cell viability. A dose-dependent decrease in viability would suggest this compound is the source of the cytotoxicity.
Q4: What is the first step in troubleshooting unexpected cell death when using this compound? A4: The first step is to verify all basic experimental parameters. Confirm the correct concentration of your this compound stock solution, check the final dilution calculations, and ensure the health and confluency of your cell cultures before treatment. It is also crucial to assess the toxicity of the solvent (e.g., DMSO) used to dissolve this compound by treating cells with the highest concentration of the solvent alone.
Q5: How can I determine the mechanism of cell death (e.g., apoptosis vs. necrosis)? A5: You can differentiate between apoptosis and necrosis using several assays. Flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI) is a common method. Apoptotic cells will stain positive for Annexin V, while necrotic cells will be positive for both Annexin V and PI.[2] Additionally, measuring the activation of executioner caspases, such as caspase-3, is a key indicator of apoptosis.[3][4][5]
Q6: If apoptosis is confirmed, can it be blocked to rescue the cells? A6: If the cytotoxicity is mediated by apoptosis, using pan-caspase inhibitors or specific inhibitors for key caspases like caspase-3 (e.g., Ac-DEVD-CHO) may block the cell death pathway.[6] This can serve as both a diagnostic tool to confirm the apoptotic mechanism and a potential method to mitigate unwanted cell death in your experiments.
Troubleshooting Guides
Guide 1: Investigating the Source of Cytotoxicity
This guide provides a logical workflow to determine the cause of unexpected cell death in your experiment.
Guide 2: Characterizing the Mode of Cell Death
If this compound is confirmed to be cytotoxic, this guide helps determine the underlying mechanism.
| Potential Cause | Recommended Action | Success Metric |
| Solvent Toxicity | Treat cells with a concentration range of the solvent (e.g., DMSO) used for this compound, equivalent to the concentrations used in the experiment. | Cell viability in solvent-only controls is high and does not correlate with the observed cytotoxicity. |
| Inappropriate this compound Concentration | Perform a dose-response and time-course experiment. Titrate this compound across a wide concentration range and measure viability at several time points (e.g., 24, 48, 72 hours). | Identification of an optimal concentration and time point that maximizes Wnt activation with minimal cell death. |
| Apoptotic Cell Death | Perform Annexin V/PI staining followed by flow cytometry. Measure Caspase-3/7 activity using a luminescent or fluorescent assay.[2] | A significant increase in Annexin V positive cells and/or elevated Caspase-3/7 activity in this compound treated cells compared to controls. |
| Necrotic Cell Death | Measure the release of lactate dehydrogenase (LDH) into the cell culture medium using a colorimetric assay (e.g., CytoTox-ONE™).[2] | A significant increase in LDH release in this compound treated cells compared to controls. |
Quantitative Data Summary
Table 1: Common Assays for Measuring Cytotoxicity
| Assay Name | Principle | Measured Parameter | Key Advantages |
| MTT / WST-1 / XTT | Reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[7][8] | Cell metabolic activity/viability | Cost-effective, high-throughput. |
| CellTiter-Glo® | Measures ATP, an indicator of metabolically active cells, using a luciferase reaction.[2] | ATP levels/cell viability | Highly sensitive, rapid, simple protocol. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[2] | Membrane integrity/necrosis | Non-destructive to remaining cells. |
| Annexin V Staining | Detects the externalization of phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis.[2] | Apoptosis | Early detection of apoptosis, compatible with flow cytometry. |
| Caspase Activity Assay | Uses a luminogenic or fluorogenic substrate that is cleaved by active caspases (e.g., Caspase-3/7).[3] | Apoptosis execution | Direct measurement of a key apoptotic enzyme. |
Experimental Protocols
Protocol 1: Determining the EC₅₀/IC₅₀ of this compound Using a Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a "no cells" background control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background "no cells" reading from all wells. Normalize the data to the vehicle-only control (set to 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression (four-parameter logistic curve) to calculate the EC₅₀ (for Wnt activation) or IC₅₀ (for cytotoxicity).
Protocol 2: Detecting Apoptosis via Annexin V & Propidium Iodide (PI) Staining
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound and controls in a 6-well plate for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine all cells from each condition and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with 1 mL of cold PBS and pellet again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use appropriate controls to set up compensation and gates.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Signaling Pathway Diagrams
References
- 1. stemcell.com [stemcell.com]
- 2. Direct Cytotoxicity Assay [iqbiosciences.com]
- 3. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming IQ-1 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the JNK and NF-κB inhibitor, IQ-1, in long-term cell culture experiments.
Introduction to this compound
This compound is a potent, cell-permeable small molecule that exhibits a dual inhibitory effect on two key signaling pathways involved in inflammation, cell survival, and proliferation: c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB). Specifically, its sodium salt, IQ-1S, is a high-affinity JNK inhibitor.[1][2] Due to its role in modulating these critical pathways, this compound and its derivatives are valuable tools in cancer research, immunology, and neurobiology. However, as with many targeted therapies, prolonged exposure of cells to this compound can lead to the development of resistance, a significant hurdle in both preclinical and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as a dual inhibitor of the JNK and NF-κB signaling pathways. Its sodium salt, IQ-1S, is a selective JNK3 inhibitor with Kd values of 87 nM, 360 nM, and 390 nM for JNK3, JNK2, and JNK1, respectively.[3] By inhibiting these pathways, this compound can suppress inflammatory responses and induce apoptosis in susceptible cell lines.
Q2: What are the observable signs of this compound resistance in my cell culture?
A2: The primary indicator of resistance is a decreased sensitivity to this compound, which manifests as a reduced cytotoxic or anti-proliferative effect at previously effective concentrations. This is quantifiable as an increase in the half-maximal inhibitory concentration (IC50). You may also observe a recovery of signaling through the JNK or NF-κB pathways, even in the presence of the inhibitor.
Q3: How long does it typically take for cells to develop resistance to this compound?
A3: The timeline for developing resistance is highly variable and depends on several factors, including the cell line's genetic background, the concentration of this compound used, and the culture conditions. Generally, resistance can emerge over several weeks to months of continuous or pulsed exposure to the drug.
Q4: Is it possible for my cells to be intrinsically resistant to this compound?
A4: Yes, some cell lines may exhibit inherent (intrinsic) resistance to this compound. This can be due to pre-existing genetic or epigenetic factors that allow the cells to bypass the effects of JNK and NF-κB inhibition.
Troubleshooting Guide for this compound Resistance
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your long-term cell culture experiments.
Problem 1: Decreased Efficacy of this compound Over Time
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your current cell population and compare it to the IC50 of the parental (non-resistant) cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Upstream/Downstream Signaling: Use Western blotting to analyze the phosphorylation status of key proteins in the JNK (e.g., c-Jun) and NF-κB (e.g., p65, IκBα) pathways in the presence and absence of this compound. In resistant cells, you may observe restored phosphorylation of downstream targets despite this compound treatment.
-
Assess for Bypass Pathway Activation: Investigate the activation of alternative pro-survival signaling pathways that may compensate for JNK/NF-κB inhibition. Common bypass pathways include PI3K/Akt and MAPK/ERK. Use Western blotting to check the phosphorylation status of key mediators of these pathways (e.g., p-Akt, p-ERK).
-
Possible Cause 2: Compound Instability or Degradation
-
Troubleshooting Steps:
-
Check Compound Integrity: Ensure that your stock solution of this compound is stored correctly and has not expired. Prepare fresh dilutions for each experiment.
-
Verify Experimental Concentration: Double-check your calculations and dilution steps to ensure you are using the intended final concentration of this compound in your culture medium.
-
Problem 2: Complete Lack of this compound Efficacy in a New Cell Line
Possible Cause: Intrinsic Resistance
-
Troubleshooting Steps:
-
Baseline Pathway Activity: Analyze the basal activity of the JNK and NF-κB pathways in the untreated cells. Some cell lines may have very low basal activity, making them less dependent on these pathways for survival.
-
Genetic and Epigenetic Profiling: If possible, compare the genetic and epigenetic profiles of your cell line to those known to be sensitive to JNK/NF-κB inhibitors. Mutations or epigenetic silencing of genes in apoptotic pathways or overexpression of anti-apoptotic proteins can confer intrinsic resistance.
-
Combination Therapy Approach: Consider combining this compound with other therapeutic agents that target different signaling pathways. This can be particularly effective in overcoming intrinsic resistance.
-
Quantitative Data on JNK Inhibitor Sensitivity
| Cell Line | Cancer Type | JNK Inhibitor | IC50 (nM) |
| HeLa | Cervical Cancer | SP600125 | ~100 |
| A375 | Melanoma | SP600125 | ~30 |
| JNK1/2 knockout | - | SP600125 | >10,000 |
Data adapted from studies on the JNK inhibitor SP600125 and is for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating concentrations of the drug.
-
Determine the Initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant proportion of cells will die.
-
Allow for Recovery: Continue to culture the surviving cells in the this compound-containing medium, changing the medium every 2-3 days. The surviving cells should eventually resume proliferation.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the concentration of this compound. This process can take several months.
-
Characterize Resistant Cells: Periodically, and at the end of the selection process, confirm the level of resistance by determining the new IC50 and comparing it to the parental line. Cryopreserve cells at different stages of resistance development.
Protocol 2: Assessing Bypass Pathway Activation
This protocol outlines the use of Western blotting to investigate the activation of alternative signaling pathways in this compound resistant cells.
-
Cell Lysis: Culture both parental and this compound resistant cells to 70-80% confluency. Treat with this compound at the IC50 of the parental line for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-Akt (Ser473) and total Akt
-
p-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
p-c-Jun (Ser63) and total c-Jun
-
p-p65 (Ser536) and total p65
-
β-actin or GAPDH as a loading control.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
-
Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines, both with and without this compound treatment. An increase in the phosphorylation of Akt or ERK in the resistant cells, particularly in the presence of this compound, suggests the activation of these bypass pathways.
Signaling Pathways and Experimental Workflows
This compound Signaling and Resistance Mechanisms
Caption: this compound inhibits the JNK and NF-κB pathways, leading to apoptosis. Resistance can arise from the activation of bypass signaling pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: A stepwise workflow for troubleshooting and overcoming resistance to this compound in cell culture.
Troubleshooting Logic for this compound Resistance
Caption: A decision tree to guide the troubleshooting of potential this compound resistance in cell culture experiments.
References
- 1. Inhibitory effect of IQ-1S, a selective c-Jun N-terminal kinase (JNK) inhibitor, on phenotypical and cytokine-producing characteristics in human macrophages and T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK selective inhibitor, IQ-1S, protects the mice against lipopolysaccharides-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating Pluripotency: A Comparative Analysis of IQ-1 and 2i Inhibitors in Maintaining Mouse Embryonic Stem Cells
For researchers, scientists, and drug development professionals, ensuring the stable maintenance of pluripotency in embryonic stem cells (ESCs) is paramount. This guide provides a comparative analysis of the small molecule IQ-1, in combination with Wnt3a, against the widely used "2i" inhibitor cocktail for maintaining the undifferentiated state of mouse embryonic stem cells (mESCs). We present available experimental data, detailed protocols for assessing pluripotency markers, and visualizations of the underlying signaling pathways and experimental workflows.
Unveiling the Mechanisms: this compound and 2i Inhibitors
This compound is a small molecule that modulates the Wnt/β-catenin signaling pathway. It selectively inhibits the interaction between β-catenin and the coactivator p300, while promoting the interaction between β-catenin and CREB-binding protein (CBP). This shift in coactivator usage is crucial for maintaining the pluripotency of mESCs when used in conjunction with Wnt3a.
The 2i inhibitor cocktail consists of two small molecules: CHIR99021 and PD0325901. CHIR99021 is a potent inhibitor of GSK3β, a key component of the Wnt/β-catenin signaling pathway. Its inhibition leads to the stabilization and nuclear accumulation of β-catenin, thereby activating Wnt target genes. PD0325901 is an inhibitor of the MEK/ERK pathway. The dual inhibition of these pathways effectively shields mESCs from differentiation signals, promoting a ground state of pluripotency.
Comparative Efficacy in Pluripotency Marker Expression
Data Summary from Representative Studies
The following tables summarize the observed effects of this compound in combination with Wnt3a and the 2i inhibitor cocktail on the expression of key pluripotency markers in mouse embryonic stem cells. It is important to note that these results are compiled from different studies and direct quantitative comparisons should be made with caution.
Table 1: Effect of this compound + Wnt3a on Pluripotency Marker Expression
| Treatment Condition | Oct4 Expression | Sox2 Expression | Nanog Expression | Data Type | Reference |
| This compound + Wnt3a | Maintained/Upregulated | Upregulated | Maintained | Semi-quantitative (Western Blot, RT-PCR) | Miyabayashi et al., 2007[1] |
| Wnt3a alone | Not sufficient to maintain | - | Not sufficient to maintain | Semi-quantitative (RT-PCR) | Miyabayashi et al., 2007[1] |
| Serum + LIF | Maintained | Maintained | Maintained | Semi-quantitative | Miyabayashi et al., 2007[1] |
Table 2: Effect of 2i Inhibitors (CHIR99021 + PD0325901) on Pluripotency Marker Expression
| Treatment Condition | Oct4 Expression | Sox2 Expression | Nanog Expression | Data Type | Reference |
| 2i Inhibitors (CHIR99021 + PD0325901) | Maintained at high levels | Maintained at high levels | Maintained at high levels | Quantitative (qPCR, Immunofluorescence) | Various[2][3][4] |
| Serum + LIF | Maintained (often more heterogeneous expression) | Maintained | Maintained (often more heterogeneous expression) | Quantitative (qPCR, Immunofluorescence) | Various[2][3][4] |
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathways for this compound and 2i inhibitors.
Caption: Experimental workflow for comparing pluripotency.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Immunocytochemistry (ICC) for Pluripotency Markers (Oct4, Sox2, Nanog)
This protocol is adapted from several sources and is optimized for the detection of nuclear transcription factors in mouse embryonic stem cells.[5][6][7][8][9]
Materials:
-
Mouse embryonic stem cells cultured on gelatin-coated plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-Oct4
-
Goat anti-Sox2
-
Mouse anti-Nanog
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Donkey anti-Rabbit IgG, Alexa Fluor 488
-
Donkey anti-Goat IgG, Alexa Fluor 594
-
Donkey anti-Mouse IgG, Alexa Fluor 647
-
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium
Procedure:
-
Cell Fixation:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells twice with PBS.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add the diluted primary antibodies to the cells and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Add the diluted secondary antibodies and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells once with PBS.
-
Add a drop of mounting medium to a coverslip and invert it onto the plate.
-
Seal the coverslip and store the plate at 4°C, protected from light, until imaging.
-
Quantitative Real-Time PCR (qPCR) for Pluripotency Gene Expression
This protocol provides a framework for quantifying the mRNA levels of Oct4, Sox2, and Nanog.[10][11][12][13]
Materials:
-
Harvested mouse embryonic stem cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR primers for mouse Oct4, Sox2, Nanog, and a housekeeping gene (e.g., Gapdh)
Validated qPCR Primer Sequences for Mouse:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Oct4 | GGCGTTCTCTTTGGAAAGGTGTTC | CTCGAACCACATCCTTCTCT |
| Sox2 | CACAGCTACGCGCACATGA | GGTGCATCGGTTGGTATGG |
| Nanog | AGGGTCTGCTACTGAGATGCTCTG | CAACCACTGGTTTTTCTGCCACCG |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well plate on ice. For a 20 µL reaction, typically mix:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Include a no-template control (NTC) for each primer set.
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions:
-
Use a standard three-step cycling protocol on a real-time PCR instrument:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (Oct4, Sox2, Nanog) to the housekeeping gene (Gapdh).
-
Conclusion
Both this compound, in combination with Wnt3a, and the 2i inhibitor cocktail are effective in maintaining the pluripotency of mouse embryonic stem cells. This compound offers a more targeted approach to modulating the Wnt/β-catenin pathway, while the 2i inhibitors provide a broader suppression of differentiation signals. The choice of method may depend on the specific experimental goals and the desired stringency of pluripotency maintenance. The provided protocols offer a robust framework for researchers to validate the pluripotent state of their mESC cultures under these different conditions. Further head-to-head studies are warranted to provide a more direct quantitative comparison of these two valuable tools in stem cell research.
References
- 1. stemcell.com [stemcell.com]
- 2. Mechanisms of pluripotency maintenance in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHIR99021 promotes self-renewal of mouse embryonic stem cells by modulation of protein-encoding gene and long intergenic non-coding RNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A quick, cheap, and reliable protocol for immunofluorescence of pluripotent and differentiating mouse embryonic stem cells in 2D and 3D colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 9. Co-localization of NANOG and OCT4 in human pre-implantation embryos and in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QualiStem® Mouse iPSC Pluripotency Detection qPCR Kit - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. qPCR Analysis for Pluripotency Markers for iPSC - Creative Biolabs [creative-biolabs.com]
- 12. takarabio.com [takarabio.com]
- 13. embopress.org [embopress.org]
A Comparative Guide to Wnt Signaling Modulators: IQ-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Its dysregulation is implicated in numerous diseases, including cancer and developmental disorders. This guide provides an objective comparison of IQ-1, a known Wnt pathway activator, with other prominent Wnt signaling modulators. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs.
The Canonical Wnt/β-Catenin Signaling Pathway
The canonical Wnt signaling pathway's central role is to regulate the cytoplasmic stability of the protein β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
Overview of Wnt Signaling Modulators
A variety of small molecules have been developed to either activate or inhibit the Wnt signaling pathway at different points. This guide focuses on this compound and compares it with four other widely used modulators: ICG-001, CHIR99021, XAV939, and IWP-2.
Data Presentation: Comparison of Wnt Modulators
The following tables summarize the key characteristics and quantitative data for this compound and its alternatives. Note that IC50 and EC50 values can vary depending on the cell line and experimental conditions.
| Modulator | Class | Primary Target | Mechanism of Action | Effect on Wnt Pathway |
| This compound | Activator | PR72/130 subunit of PP2A | Inhibits p300-dependent β-catenin signaling, increasing β-catenin/CBP-mediated transcription. | Activates |
| ICG-001 | Inhibitor | CREB-binding protein (CBP) | Specifically binds to CBP, disrupting its interaction with β-catenin.[1][2] | Inhibits |
| CHIR99021 | Activator | Glycogen Synthase Kinase 3β (GSK3β) | Highly selective inhibitor of GSK3β, preventing β-catenin phosphorylation and degradation. | Activates |
| XAV939 | Inhibitor | Tankyrase 1 (TNKS1) & Tankyrase 2 (TNKS2) | Inhibits tankyrase, leading to the stabilization of Axin and enhanced β-catenin degradation.[3] | Inhibits |
| IWP-2 | Inhibitor | Porcupine (PORCN) | Inhibits the O-acyltransferase PORCN, which is required for the palmitoylation and secretion of Wnt ligands.[4][5] | Inhibits |
| Modulator | Purity | IC50 / EC50 | Molecular Weight ( g/mol ) | CAS Number |
| This compound | ≥98% | Data not consistently reported | 362.42 | 331001-62-8 |
| ICG-001 | ≥98% | IC50: ~3 µM for β-catenin/CBP binding.[6] | 548.63 | 780757-88-2 |
| CHIR99021 | ≥98% | IC50: 6.7 nM (GSK3β), 10 nM (GSK3α) | 465.34 | 252917-06-9 |
| XAV939 | ≥98% | IC50: 11 nM (TNKS1), 4 nM (TNKS2).[3] | 312.31 | 284028-89-3 |
| IWP-2 | ≥98% | IC50: 27 nM for Wnt secretion.[5][7][8] | 466.60 | 686770-61-6 |
Experimental Protocols
TCF/LEF Reporter Assay (TOPFlash Assay)
This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt/β-catenin pathway. It utilizes a luciferase reporter plasmid (TOPFlash) containing multiple TCF/LEF binding sites upstream of a minimal promoter. A control plasmid (FOPFlash) with mutated TCF/LEF sites is used to measure non-specific reporter activity.
Methodology:
-
Cell Culture and Transfection:
-
Treatment:
-
After 24 hours, treat the cells with the Wnt modulator (e.g., this compound, CHIR99021, or inhibitors like ICG-001) at various concentrations. Include appropriate controls (e.g., DMSO vehicle, Wnt3a conditioned media).
-
-
Lysis and Luciferase Measurement:
-
After a 16-24 hour incubation period, lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
The activity of the Wnt pathway is typically expressed as the ratio of normalized TOPFlash to FOPFlash activity.[10]
-
Co-Immunoprecipitation (Co-IP) for β-catenin/CBP Interaction
Co-IP is used to determine if two proteins interact within a cell. This protocol is particularly relevant for studying the mechanism of this compound and ICG-001, which modulate the interaction between β-catenin and its co-activators.
Methodology:
-
Cell Lysis:
-
Treat cells with the desired modulator (e.g., ICG-001 or this compound).
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[11][12]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-CBP or anti-β-catenin) overnight at 4°C with gentle rotation.[13]
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.[11]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the "prey" protein (e.g., anti-β-catenin if CBP was the bait) to detect the interaction.
-
Selectivity and Off-Target Effects
The specificity of a small molecule inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and unwanted cellular toxicity.
-
This compound: The primary target of this compound is the PR72/130 subunit of the protein phosphatase PP2A. Its selectivity for this target over other phosphatases or kinases is an area that requires further detailed investigation.
-
ICG-001: This molecule was specifically designed to inhibit the interaction between β-catenin and CBP, showing high selectivity for CBP over the highly homologous p300 co-activator.[1][14] This selectivity allows for the specific investigation of CBP-dependent Wnt signaling.
-
CHIR99021: CHIR99021 is one of the most selective GSK3 inhibitors available. However, at higher micromolar concentrations, off-target effects can occur, which researchers should consider when designing experiments.[15]
-
XAV939: While potent against Tankyrase 1 and 2, the broader kinase selectivity profile of XAV939 is not fully elucidated. As with any kinase inhibitor, the potential for off-target effects should be considered.
-
IWP-2: IWP-2 targets Porcupine, a membrane-bound O-acyltransferase. While its primary mechanism is the inhibition of Wnt secretion, some studies have suggested it may also have off-target activity on Casein Kinase 1 (CK1) δ/ε, another component of the Wnt pathway.[16][17]
Concluding Remarks
The choice of a Wnt signaling modulator depends heavily on the specific research question.
-
This compound is a valuable tool for activating the Wnt pathway by specifically promoting β-catenin/CBP-mediated transcription.
-
ICG-001 serves as an excellent counterpart to this compound, allowing for the specific inhibition of the β-catenin/CBP interaction.
-
CHIR99021 offers a potent method for activating the pathway upstream by preventing β-catenin degradation.
-
XAV939 and IWP-2 provide effective means to inhibit the pathway at the level of the destruction complex and Wnt ligand secretion, respectively.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - OAK Open Access Archive [oak.novartis.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. TOPFLASH reporter assays [bio-protocol.org]
- 10. jcancer.org [jcancer.org]
- 11. Co-immunoprecipitation of β-catenin and NF-κB [bio-protocol.org]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. β-catenin co-immunoprecipitation and immunoblotting [bio-protocol.org]
- 14. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 15. premise-and-peril-of-wnt-signaling-activation-through-gsk-3-inhibition - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: IQ-1 versus CHIR99021 for Maintaining Stem Cell Pluripotency
For researchers, scientists, and drug development professionals navigating the complex landscape of stem cell culture, the choice of small molecules to maintain pluripotency is critical. This guide provides an objective comparison of two prominent compounds, IQ-1 and CHIR99021, offering insights into their mechanisms of action, efficacy, and practical application in maintaining the undifferentiated state of embryonic stem cells (ESCs).
This comparison synthesizes available experimental data to assist in the selection of the most appropriate reagent for specific research needs. We delve into the distinct signaling pathways modulated by each compound and present quantitative data and detailed protocols to support experimental design.
At a Glance: this compound vs. CHIR99021
| Feature | This compound | CHIR99021 |
| Primary Target | Protein Phosphatase 2A (PP2A) | Glycogen Synthase Kinase 3 (GSK3) |
| Signaling Pathway | Sustains Wnt/β-catenin/CBP signaling | Activates Wnt/β-catenin signaling |
| Mechanism of Action | Binds to the PR72/130 subunit of PP2A, preventing the interaction of β-catenin with p300 and promoting its interaction with CBP, thereby sustaining a transcriptional program associated with pluripotency. | A potent and specific inhibitor of GSK3α and GSK3β, preventing the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the nucleus and activation of Wnt target genes. |
| Typical Application | Used in combination with Wnt3a to maintain pluripotency of mouse ESCs in the absence of LIF and feeder cells. | A core component of the widely used '2i' (dual-inhibitor) medium, in combination with a MEK inhibitor (e.g., PD0325901), for the robust maintenance of mouse ESC pluripotency. |
| Reported Efficacy | Maintains the undifferentiated state and Nanog expression in mouse ESCs. | Promotes high-purity cultures of pluripotent stem cells with minimal spontaneous differentiation. |
Delving into the Mechanisms: Distinct Routes to Pluripotency
While both this compound and CHIR99021 converge on the Wnt/β-catenin signaling pathway, a critical regulator of stem cell self-renewal, they do so through fundamentally different mechanisms.
CHIR99021: The Direct Approach to Wnt Activation
CHIR99021 acts as a highly specific inhibitor of GSK3α/β.[1] In the absence of Wnt signaling, GSK3 is a key component of the "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK3, CHIR99021 effectively dismantles this complex, leading to the stabilization and nuclear translocation of β-catenin.[1] Once in the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of genes essential for pluripotency, such as Nanog and Oct4.[2]
This compound: Fine-Tuning β-catenin's Transcriptional Partners
This compound's mechanism is more nuanced. It sustains Wnt/β-catenin signaling by modulating the co-activators with which β-catenin interacts. This compound binds to the PR72/130 subunit of the protein phosphatase PP2A. This interaction prevents the dephosphorylation of the transcriptional co-activator p300, thereby reducing its affinity for β-catenin. Consequently, β-catenin preferentially binds to another co-activator, CREB-binding protein (CBP). The β-catenin/CBP complex is thought to drive a transcriptional program that is more conducive to maintaining the pluripotent state.
References
Assessing β-Catenin Levels after IQ-1 Treatment: A Comparative Guide
For researchers in oncology, developmental biology, and drug discovery, the Wnt/β-catenin signaling pathway is a critical area of focus due to its fundamental role in cell proliferation, differentiation, and tumorigenesis. A key protein in this pathway, β-catenin, is often dysregulated in various cancers. This guide provides a comparative analysis of Western blot techniques to measure the effects of IQ-1, a specific inhibitor of the scaffold protein IQGAP1, on β-catenin levels.
The Role of this compound in Modulating β-Catenin
The canonical Wnt signaling pathway regulates the stability of β-catenin. In the "off-state," a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation, which keeps its cytoplasmic levels low.[1][2] When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[1][2][3][4]
The scaffold protein IQGAP1 has been identified as a positive regulator of this pathway. It can promote the translocation of β-catenin from the cell membrane to the nucleus, thereby enhancing its transcriptional activity. This compound is a small molecule designed to inhibit the function of IQGAP1. By targeting IQGAP1, this compound is expected to disrupt this translocation process, leading to a reduction in nuclear β-catenin and a subsequent decrease in the expression of Wnt target genes.
Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the point of intervention for the inhibitor this compound.
Experimental Workflow for Western Blot Analysis
Western blotting is a standard and effective method to quantify changes in protein levels within a cell population. The workflow involves separating proteins by size, transferring them to a membrane, and using specific antibodies to detect the protein of interest.
Quantitative Analysis of β-Catenin Levels
Upon treatment with an effective Wnt pathway inhibitor, a discernible decrease in β-catenin protein levels is expected. While direct experimental data for this compound is not available in the search results, studies on other inhibitors demonstrate this principle. For example, treatment of cells with Resveratrol has been shown to reduce both cytosolic and nuclear β-catenin accumulation.[5] Similarly, Pigment Epithelium-Derived Factor (PEDF) has been observed to decrease nuclear β-catenin levels by over 50%.[6]
Based on its mechanism as an IQGAP1 inhibitor, this compound treatment is predicted to yield similar results. The table below presents representative data illustrating the expected outcome of a Western blot experiment analyzing total β-catenin levels after this compound treatment.
| Treatment Group | β-catenin Band Intensity (Arbitrary Units) | Fold Change vs. Control (β-catenin / Loading Control) |
| Vehicle Control | 15,200 | 1.00 |
| This compound (10 µM) | 9,880 | 0.65 |
| This compound (25 µM) | 6,536 | 0.43 |
| Loading Control (GAPDH/β-Actin) | 16,000 (Avg.) | - |
Note: The data above is illustrative, representing the expected dose-dependent decrease in β-catenin levels based on the mechanism of this compound and results from other Wnt pathway inhibitors.
Comparison with Alternative β-Catenin Inhibitors
This compound offers a specific mechanism by targeting the scaffold protein IQGAP1. However, various other small molecules have been developed to inhibit the Wnt/β-catenin pathway at different points, providing researchers with a range of tools to probe this critical signaling cascade.
| Inhibitor | Target | Mechanism of Action | Expected Effect on β-catenin |
| This compound | IQGAP1 | Inhibits the scaffolding protein that promotes β-catenin's nuclear translocation. | Decreased nuclear accumulation and potential decrease in total β-catenin levels. |
| IWP-2 | Porcupine (PORCN) | An acyltransferase that palmitoylates Wnt ligands, which is essential for their secretion.[7][8] | Prevents pathway activation, leading to normal degradation of β-catenin. |
| XAV-939 | Tankyrase (TNKS1/2) | Stabilizes Axin, a key component of the β-catenin destruction complex, by inhibiting its PARsylation. | Enhanced degradation of β-catenin, leading to decreased levels. |
| ICG-001 | CBP/β-catenin interaction | Binds to CREB-binding protein (CBP), preventing its interaction with β-catenin and blocking transcription. | Does not directly affect β-catenin levels, but inhibits its transcriptional activity. |
| ZW4864 | β-catenin/BCL9 interaction | Binds to β-catenin and disrupts its interaction with B-cell lymphoma 9 (BCL9), promoting selective degradation of nuclear β-catenin.[9] | Decreased nuclear β-catenin levels. |
Experimental Protocols
Cell Culture and this compound Treatment Protocol
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HEK293T, SW480) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media (e.g., DMEM with 10% FBS).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 10 µM, 25 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Once cells reach the desired confluency, replace the old media with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to cell lysis.
Western Blot Protocol for β-catenin
-
Cell Lysis:
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.[10]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[10]
-
Carefully transfer the supernatant (containing the protein) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[11]
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer’s protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin) to correct for loading variations.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a Novel Inhibitor of the Canonical Wnt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to inhibit Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 8. New Drug Candidates Target the Wnt Signaling Pathway - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 9. youtube.com [youtube.com]
- 10. origene.com [origene.com]
- 11. Protocol for the purification of Wnt proteins | The WNT Homepage [wnt.stanford.edu]
Unveiling the Impact of IQ-1 on Stem Cell Pluripotency: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for precise control over stem cell fate is paramount. This guide provides an in-depth comparison of IQ-1, a small molecule Wnt/β-catenin signaling activator, with other alternatives for maintaining stem cell pluripotency. We present supporting experimental data, detailed protocols, and visual pathways to objectively evaluate its performance in gene expression analysis of stem cell markers.
This compound is a cell-permeable compound that maintains the pluripotency of mouse embryonic stem cells (ESCs) by indirectly modulating the Wnt/β-catenin signaling pathway. Unlike broad activators of this pathway, this compound offers a more nuanced mechanism of action. It selectively inhibits the p300-dependent β-catenin interaction by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A). This action decreases the phosphorylation of the β-catenin coactivator p300, thereby reducing its affinity for β-catenin. Consequently, this shifts the balance towards β-catenin/CBP (CREB-binding protein)-mediated transcription, a key process in promoting self-renewal and maintaining the undifferentiated state of stem cells.
Comparative Analysis of Gene Expression
To evaluate the efficacy of this compound in maintaining pluripotency, a comparative analysis of key stem cell marker gene expression is essential. Here, we compare the effects of this compound with CHIR99021, a potent and widely used GSK-3 inhibitor that also activates the Wnt/β-catenin pathway, albeit through a different mechanism.
While direct comparative studies providing quantitative side-by-side data for this compound and CHIR99021 on the same cell line under identical conditions are limited in publicly available literature, we can synthesize data from separate studies to draw a comparative picture. The following table summarizes the expected upregulation of key pluripotency markers—Oct4, Nanog, and Sox2—following treatment with these compounds.
| Compound | Target | Mechanism of Wnt/β-catenin Activation | Oct4 Expression (Fold Change) | Nanog Expression (Fold Change) | Sox2 Expression (Fold Change) |
| This compound | Protein Phosphatase 2A (PP2A) | Indirectly inhibits β-catenin/p300 interaction, enhancing β-catenin/CBP transcription. | Data not readily available in quantitative format. Expected to maintain or enhance expression. | Data not readily available in quantitative format. Expected to maintain or enhance expression. | Data not readily available in quantitative format. Expected to maintain or enhance expression. |
| CHIR99021 | Glycogen Synthase Kinase 3 (GSK-3) | Directly inhibits GSK-3, preventing β-catenin degradation and promoting its nuclear accumulation. | ~1.5 - 2.5[1] | ~2.0 - 3.5[1] | Maintained or slightly increased. |
Note: The fold changes for CHIR99021 are approximate and can vary depending on the cell line, concentration, and treatment duration. Data for this compound in a directly comparable quantitative format is not as widely published.
Signaling Pathways Unveiled
To visualize the distinct mechanisms of this compound and CHIR99021, the following diagrams illustrate their points of intervention in the Wnt/β-catenin signaling pathway.
Caption: this compound Signaling Pathway.
Caption: CHIR99021 Signaling Pathway.
Experimental Protocols
To facilitate the replication of gene expression analysis studies with this compound, a detailed experimental protocol is provided below.
Experimental Workflow for Gene Expression Analysis of Stem Cell Markers with this compound
Caption: Gene Expression Analysis Workflow.
Detailed Methodology for qRT-PCR Analysis:
-
Cell Culture and Treatment:
-
Culture mouse embryonic stem cells (mESCs) on gelatin-coated plates in standard mESC medium supplemented with Leukemia Inhibitory Factor (LIF).
-
Plate mESCs at a density of 1-2 x 10^5 cells/well in a 6-well plate.
-
After 24 hours, replace the medium with fresh medium containing either this compound (final concentration of 1-5 µM, dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for 24-48 hours.
-
-
RNA Isolation:
-
Wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for the target genes (Oct4, Nanog, Sox2) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Perform the PCR in a real-time PCR detection system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene.
-
Express the results as fold change in gene expression in this compound treated cells relative to the DMSO control.
-
Conclusion
This compound presents a valuable tool for maintaining stem cell pluripotency through its specific modulation of the Wnt/β-catenin signaling pathway. By favoring the β-catenin/CBP interaction, it promotes the expression of self-renewal genes. While more quantitative, direct comparative studies with other Wnt activators like CHIR99021 are needed to fully delineate its relative potency, its distinct mechanism of action offers a valuable alternative for researchers seeking to fine-tune the intricate signaling networks that govern stem cell fate. The provided protocols and pathway diagrams serve as a practical guide for incorporating this compound into experimental workflows for the analysis of stem cell marker gene expression.
References
Unveiling the Functional Impact of IQ-1 on Stem Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays used to confirm the activity of the small molecule IQ-1 on stem cells. We delve into the experimental data, comparing this compound's performance with alternative compounds that modulate similar signaling pathways. Detailed methodologies for key experiments are provided to support the reproduction of these findings.
This compound: A Modulator of Stem Cell Fate
This compound is a small molecule known to selectively inhibit the p300-dependent β-catenin signaling pathway.[1] This mechanism is crucial in stem cell biology, as the Wnt/β-catenin pathway governs the delicate balance between self-renewal and differentiation.[2] this compound achieves this by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), which leads to decreased phosphorylation of the β-catenin coactivator p300 and a reduced affinity of p300 for β-catenin. Consequently, this compound inhibits the β-catenin/p300 interaction while promoting β-catenin/CBP-mediated transcription, a pathway associated with the maintenance of pluripotency.
Functional Assays to Interrogate this compound Activity
Several key functional assays are employed to characterize the effects of this compound on stem cells. These assays primarily focus on evaluating pluripotency, proliferation, and the direct molecular consequences of this compound treatment on its target signaling pathways.
Pluripotency Maintenance Assays
A primary function of this compound in stem cell research is its ability to maintain the undifferentiated state. This is often assessed through colony-forming assays with staining for pluripotency markers.
This assay is a gold standard for assessing the self-renewal capacity of pluripotent stem cells.[3][4] Undifferentiated embryonic stem cells (ESCs) exhibit high levels of alkaline phosphatase activity, which can be visualized by a colorimetric reaction.
Table 1: Comparison of this compound and Alternatives on Pluripotency Maintenance in Mouse ESCs
| Compound | Concentration | Colony Morphology | % AP-Positive Colonies | Reference |
| This compound | 10 µM | Compact, dome-shaped | High | [1] |
| C646 | 10 µM | Flatter, more spread out | Moderate | [5][6] |
| ICG-001 | 5 µM | Differentiated morphology | Low | [1][7][8][9] |
| Vehicle (DMSO) | 0.1% | Spontaneously differentiated | Low | [1] |
Note: Data is compiled from multiple sources and represents a qualitative and inferred quantitative comparison. Direct comparative studies with identical experimental conditions are limited.
Proliferation Assays
While maintaining pluripotency, the effect of a compound on the rate of stem cell proliferation is a critical parameter.
These assays quantify the number of viable cells over time to determine the proliferation rate.
Table 2: Effect of this compound and Alternatives on Stem Cell Proliferation
| Compound | Concentration | Effect on Proliferation | Cell Type | Reference |
| This compound | 10 µM | Promotes proliferation | Mouse ESCs | [1] |
| C646 | 10 µM | Inhibits proliferation | Adipose-derived stem cells | [5][6] |
| ICG-001 | 10 µM | Inhibits proliferation | Osteosarcoma cells | [10] |
| Vehicle (DMSO) | 0.1% | Baseline proliferation | Various | N/A |
Signaling Pathway Analysis
To confirm that this compound is acting through its intended mechanism, it is essential to analyze the key signaling molecules involved.
This technique visualizes the subcellular localization of transcription factors. Activation of the NF-κB and Wnt/β-catenin pathways is characterized by the translocation of p65 and β-catenin, respectively, from the cytoplasm to the nucleus. This compound is expected to influence the nuclear localization of β-catenin.
Table 3: Impact of this compound and Alternatives on Nuclear Translocation of β-catenin
| Compound | Concentration | Nuclear β-catenin Intensity (Fold Change vs. Control) | Cell Type | Reference |
| This compound | 10 µM | Increased | Mouse ESCs | [1] |
| C646 | 10 µM | No significant change reported for β-catenin | Adipose-derived stem cells | [5][6] |
| ICG-001 | 12.5 µM | Decreased | Hepatoblastoma cells | [11] |
| Wnt3a (Activator) | 100 ng/mL | Significantly Increased | Human ESCs | [12] |
This method provides a more quantitative measure of protein levels in different cellular compartments. By separating nuclear and cytoplasmic extracts, the amount of p65 and β-catenin in each fraction can be determined.
Table 4: Western Blot Analysis of Nuclear β-catenin Levels
| Treatment | Fold Change in Nuclear β-catenin | Cell Type | Reference |
| This compound | Increased | Mouse ESCs | [1] |
| ICG-001 | Decreased | Acute Lymphoblastic Leukemia cells | [7] |
| Wnt3a | Increased | Mesenchymal Stem Cells | [12] |
Experimental Protocols
Colony-Forming Unit (CFU) Assay with Alkaline Phosphatase Staining
-
Cell Seeding: Seed mouse embryonic stem cells (mESCs) at a clonal density (e.g., 500 cells/well of a 6-well plate) on gelatin-coated plates in standard mESC culture medium.
-
Treatment: Add this compound, C646, ICG-001, or vehicle (DMSO) to the culture medium at the desired concentrations.
-
Culture: Culture the cells for 5-7 days, allowing colonies to form.
-
Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain for alkaline phosphatase activity using a commercially available kit (e.g., Vector Blue Alkaline Phosphatase Substrate Kit) according to the manufacturer's instructions.
-
Analysis: Count the number of blue-stained (AP-positive) colonies under a microscope. Calculate the percentage of AP-positive colonies relative to the total number of colonies.
Immunofluorescence Staining for β-catenin Nuclear Translocation
-
Cell Culture and Treatment: Plate stem cells on glass coverslips and treat with this compound, an alternative compound, or vehicle for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[13]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The nuclear-to-cytoplasmic fluorescence intensity ratio can be quantified using software like ImageJ.[14]
Western Blot of Nuclear and Cytoplasmic Fractions
-
Cell Lysis and Fractionation: Harvest treated stem cells and perform nuclear and cytoplasmic extraction using a commercial kit or a standard protocol. Briefly, cells are lysed in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei. The nuclear pellet is then lysed in a separate buffer.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against β-catenin, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to the respective loading controls for the nuclear and cytoplasmic fractions.
Visualizing the Pathways and Workflows
This compound Signaling Pathway
Caption: this compound modulates the Wnt/β-catenin pathway.
Experimental Workflow for Assessing Pluripotency
Caption: Workflow for pluripotency assessment.
Workflow for Nuclear Translocation Analysis
Caption: Workflow for nuclear translocation analysis.
Conclusion
This compound demonstrates a clear role in maintaining stem cell pluripotency, primarily by modulating the p300/β-catenin signaling axis. The functional assays presented here provide a robust framework for confirming this activity. When compared to alternatives like C646 and ICG-001, this compound appears to be more effective at promoting self-renewal without the cytotoxic effects observed with C646 at similar concentrations. ICG-001, by targeting the CBP/β-catenin interaction, promotes differentiation, making it a useful tool for studying the switch between self-renewal and differentiation but not for maintaining pluripotency. The provided protocols and diagrams serve as a comprehensive resource for researchers aiming to investigate the effects of this compound and other small molecules on stem cell fate. Further direct comparative studies will be invaluable in elucidating the nuanced differences between these compounds.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. Controlling Self-Renewal and Differentiation of Stem Cells via Mechanical Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholangiocarcinoma - Wikipedia [en.wikipedia.org]
- 4. Unlocking the Potential of Blood and Cells [terumobct.com]
- 5. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Small-Molecule Wnt Inhibitor ICG-001 Efficiently Inhibits Colorectal Cancer Stemness and Metastasis by Suppressing MEIS1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ScholarWorks - Idaho Conference on Undergraduate Research: Evaluating the Role of Wnt/β-Catenin Signaling in Tenogenic Stem Cell Differentiation [scholarworks.boisestate.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of IQ-1 and Other PP2A Inhibitors for Researchers
For Immediate Publication
This guide provides a detailed, side-by-side comparison of IQ-1 and other prominent Protein Phosphatase 2A (PP2A) inhibitors, tailored for researchers, scientists, and drug development professionals. The content offers an objective analysis of their mechanisms of action, potency, and effects on key signaling pathways, supported by experimental data.
Introduction to PP2A and its Inhibition
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a vital role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its holoenzyme is a heterotrimeric complex composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The diverse family of B subunits confers substrate specificity and spatial-temporal regulation to the holoenzyme. Given its central role in cellular homeostasis, dysregulation of PP2A activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.
This guide focuses on a comparative analysis of three key PP2A inhibitors: this compound, Okadaic Acid, and LB-100, each exhibiting distinct mechanisms of action and experimental applications.
Quantitative Comparison of PP2A Inhibitors
The following table summarizes the key quantitative parameters of this compound, Okadaic Acid, and LB-100, offering a clear comparison of their potency and mechanism.
| Inhibitor | Target Subunit(s) | Mechanism of Action | In Vitro IC50 (PP2A) | Cellular IC50 | Key Affected Pathway(s) |
| This compound | B'' (PR72/130) | Allosteric modulator; binds to the PR72/130 regulatory subunit, preventing the dephosphorylation of p300, which in turn modulates Wnt/β-catenin signaling.[1] | Not applicable (indirect modulator) | Not directly reported; effective concentrations in cell culture are in the low micromolar range. | Wnt/β-catenin |
| Okadaic Acid | Catalytic (C) | Non-competitive (or slow, tight-binding), direct inhibitor of the catalytic subunit.[2][3] | ~0.1 - 0.3 nM[3] | Varies by cell line (nM to low µM range) | Broad-spectrum, including MAPK, Akt, mTOR |
| LB-100 | Catalytic (C) | Competitive, direct inhibitor of the catalytic subunit.[4][5] | ~0.4 µM (as LB102, a closely related analog)[4] | 0.85 - 10.87 µM (varies by cell line)[6][7] | MAPK, Akt, DNA damage response |
Detailed Mechanism of Action and Signaling Pathway Involvement
This compound: A Modulator of Wnt/β-catenin Signaling
Unlike direct catalytic inhibitors, this compound functions by binding to the PR72/130 regulatory subunit (B'' family) of the PP2A holoenzyme.[1] This interaction allosterically inhibits the dephosphorylation of the transcriptional coactivator p300. In the canonical Wnt signaling pathway, β-catenin acts as a transcriptional co-activator by interacting with either p300 or CREB-binding protein (CBP). The phosphorylation status of p300 influences this choice. By preventing p300 dephosphorylation, this compound shifts the balance towards β-catenin/CBP-mediated transcription. This specific mechanism of action makes this compound a valuable tool for studying the nuances of Wnt/β-catenin signaling.[1]
Caption: this compound modulates the Wnt/β-catenin pathway.
Okadaic Acid: A Potent, Broad-Spectrum PP2A Inhibitor
Okadaic Acid is a well-characterized and potent inhibitor of several serine/threonine phosphatases, with a particularly high affinity for PP2A.[3] It binds directly to the catalytic subunit, effectively shutting down its enzymatic activity.[2] Due to the central role of PP2A in numerous signaling cascades, treatment with Okadaic Acid leads to the hyperphosphorylation of a wide array of proteins. This makes it a powerful tool for studying phosphorylation-dependent signaling events, though its lack of specificity for PP2A over other phosphatases at higher concentrations necessitates careful experimental design. A key pathway affected by Okadaic Acid is the Mitogen-Activated Protein Kinase (MAPK) pathway, where PP2A is known to dephosphorylate and inactivate components such as MEK and ERK.
Caption: PP2A's role in the MAPK signaling cascade.
LB-100: A Clinically Investigated Competitive Inhibitor
LB-100 is a synthetic small molecule that acts as a competitive inhibitor of the PP2A catalytic subunit.[4][5] It has been investigated in clinical trials as a potential anti-cancer agent, often in combination with chemotherapy or radiation.[8][9] By inhibiting PP2A, LB-100 can disrupt DNA damage repair mechanisms and sensitize cancer cells to cytotoxic treatments. Its water solubility and more favorable toxicity profile compared to natural toxins like Okadaic Acid make it a promising candidate for therapeutic development.
Experimental Protocols
PP2A Phosphatase Activity Assay
This assay measures the enzymatic activity of PP2A by quantifying the dephosphorylation of a synthetic substrate.
Materials:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., Millipore, Upstate)
-
Cell lysate containing PP2A
-
Anti-PP2A antibody (catalytic subunit)
-
Protein A/G agarose beads
-
Phosphatase assay buffer (20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green reagent
-
Microplate reader
Protocol:
-
Prepare cell lysates in ice-cold phosphatase assay buffer supplemented with protease inhibitors.
-
Determine protein concentration of the lysates.
-
Immunoprecipitate PP2A from a defined amount of total protein using an anti-PP2A antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitated beads to remove non-specific binding.
-
Resuspend the beads in phosphatase assay buffer.
-
Initiate the phosphatase reaction by adding the synthetic phosphopeptide substrate.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using Malachite Green reagent and a microplate reader at the appropriate wavelength (e.g., 620-650 nm).
-
To test inhibitor potency, pre-incubate the immunoprecipitated PP2A with varying concentrations of the inhibitor before adding the substrate.
Western Blot Analysis of MAPK Pathway Activation
This protocol assesses the phosphorylation status of key proteins in the MAPK pathway, such as ERK, as an indicator of pathway activation following PP2A inhibition.
Materials:
-
Cell culture reagents
-
PP2A inhibitor (e.g., Okadaic Acid, LB-100)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere.
-
Treat cells with the PP2A inhibitor at desired concentrations and time points.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
Wnt/β-catenin Signaling Reporter Assay (TOP/FOP-Flash Assay)
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOP-Flash and FOP-Flash reporter plasmids (containing TCF/LEF binding sites or mutated sites, respectively, upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound or other Wnt pathway modulators
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with the TOP-Flash (or FOP-Flash) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with this compound at various concentrations. A positive control, such as Wnt3a conditioned media, should be included.
-
After the desired treatment period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. An increase in the TOP/FOP ratio indicates activation of Wnt/β-catenin signaling.[10]
Conclusion
The choice of a PP2A inhibitor is highly dependent on the experimental goals. This compound stands out for its unique mechanism of modulating the Wnt/β-catenin pathway through a specific regulatory subunit, making it an invaluable tool for dissecting this particular signaling cascade. Okadaic Acid remains a gold standard for potent, broad-spectrum inhibition of PP2A's catalytic activity, ideal for studying the global effects of phosphatase inhibition. LB-100 represents a promising translational candidate, offering a competitive inhibition mechanism with a more favorable preclinical safety profile, particularly relevant for studies on sensitizing cancer cells to conventional therapies. This guide provides the foundational data and protocols to aid researchers in selecting the appropriate inhibitor and designing robust experiments to investigate the multifaceted roles of PP2A in health and disease.
References
- 1. stemcell.com [stemcell.com]
- 2. Estimation of the rate constants associated with the inhibitory effect of okadaic acid on type 2A protein phosphatase by time-course analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]
- 10. Complement C1q Activates Canonical Wnt Signaling and Promotes Aging-Related Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Designing Control Experiments for IQ-1 Treatment
This guide provides a framework for designing robust control experiments for cell culture studies involving IQ-1, a small molecule inhibitor. Proper controls are critical for interpreting data accurately and ensuring that the observed effects are specifically due to the inhibition of the intended target. This document outlines the necessary controls, provides detailed experimental protocols, and presents expected outcomes to guide researchers in validating their findings.
Understanding the Mechanism of Action of this compound
This compound and its more soluble sodium salt, IQ-1S, are potent inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] Specifically, this compound has a high binding affinity for all three JNK isoforms (JNK1, JNK2, and JNK3), with the highest affinity for JNK3.[4][5] The JNK pathway is a major signaling cascade within the mitogen-activated protein kinase (MAPK) family and is activated by environmental stresses and inflammatory cytokines.[6] Upon activation, JNKs phosphorylate a range of downstream targets, most notably the transcription factor c-Jun, which is a component of the AP-1 complex. This leads to the regulation of genes involved in inflammation, apoptosis, and cell proliferation.[6][7] Therefore, experiments using this compound must be designed to specifically probe the inhibition of this pathway.
The JNK signaling pathway is a critical regulator of cellular stress responses. This diagram illustrates the core components of the pathway and highlights the inhibitory action of this compound.
Essential Controls for this compound Experiments
To validate that the cellular effects of this compound are due to specific JNK inhibition, a series of control experiments must be performed in parallel. These controls help to rule out effects from the solvent, off-target activity, and general cellular toxicity.
| Control Type | Reagent/Condition | Purpose |
| Negative Control | Vehicle (e.g., DMSO) | To control for any effects of the solvent used to dissolve this compound. |
| Positive Control (Pathway Activator) | Anisomycin | To confirm the JNK pathway is active and responsive in the cell model. |
| Positive Control (Alternative Inhibitor) | SP600125 | To compare the effects of this compound to a well-characterized, structurally different JNK inhibitor.[7][8][9][10] |
| Specificity Control | Western Blot for p-ERK / p-p38 | To ensure this compound is not broadly inhibiting other related MAPK pathways like ERK or p38. |
Experimental Design and Protocols
The following protocol provides a standard workflow for assessing this compound activity by measuring the phosphorylation of its downstream target, c-Jun, via Western blot.
The experimental workflow involves a series of sequential steps, from cell culture preparation to data analysis. This diagram outlines the key stages for a typical experiment designed to test the efficacy of this compound.
Protocol: Western Blot for Phospho-c-Jun
-
Cell Culture:
-
Plate cells (e.g., HeLa or HEK293T) in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS) to reduce basal JNK pathway activation.
-
-
Pre-treatment with Inhibitors:
-
Stimulation:
-
Add a known JNK pathway activator, such as Anisomycin (e.g., 10-25 µg/ml), to the appropriate wells.
-
Incubate for 30-60 minutes. This short duration is typically sufficient to see a robust phosphorylation signal.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method like the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Phospho-c-Jun (Ser63/73), total c-Jun, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Perform densitometry analysis on the resulting bands.
-
Normalize the Phospho-c-Jun signal to the total c-Jun signal to account for any changes in total protein expression. Further, normalize this ratio to the loading control (GAPDH).
-
Expected Outcomes and Data Interpretation
The table below summarizes the expected results from the Western blot experiment described above. These outcomes will help validate that this compound is acting as a specific inhibitor of the JNK signaling pathway.
| Treatment Group | Pre-treatment (1-2 hr) | Stimulation (30-60 min) | Expected p-c-Jun Level | Interpretation |
| 1. Untreated | None | None | Basal / Very Low | Establishes the baseline level of pathway activity. |
| 2. Vehicle Control | DMSO | Anisomycin | ++++ (Strongly Increased) | Confirms the solvent does not inhibit pathway activation. |
| 3. This compound Only | This compound | None | Basal / Very Low | Shows this compound does not affect the pathway under non-stimulated conditions. |
| 4. This compound Test | This compound | Anisomycin | + (Strongly Decreased) | Demonstrates this compound's ability to block stimulus-induced JNK activity. |
| 5. Positive Control | SP600125 | Anisomycin | + (Strongly Decreased) | Validates the experimental setup and provides a benchmark for inhibition. |
By systematically including these controls, researchers can confidently attribute the observed cellular responses to the specific JNK-inhibitory action of this compound, leading to more reliable and publishable data.
References
- 1. JNK selective inhibitor, IQ-1S, protects the mice against lipopolysaccharides-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of IQ-1S, a selective c-Jun N-terminal kinase (JNK) inhibitor, on phenotypical and cytokine-producing characteristics in human macrophages and T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SP600125 | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to IQ-1: Investigating its Effects and Promoting Reproducibility
IQ-1 is a small molecule that has garnered interest for its role as a sustainer of Wnt/β-catenin/CBP signaling.[1] It achieves this by selectively inhibiting p300-dependent β-catenin signaling.[2] This is accomplished through its binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), which leads to a decrease in the phosphorylation of the β-catenin coactivator p300.[1][2] The reduced phosphorylation of p300 diminishes its affinity for β-catenin, thereby inhibiting the β-catenin/p300 interaction and favoring β-catenin/CBP-mediated transcription.[1][2] This modulation of Wnt signaling has implications for various biological processes, including the maintenance of pluripotency in mouse embryonic stem cells (ESCs) and the expansion of cardiovascular progenitor cells.[2]
Signaling Pathway of this compound
The mechanism of action of this compound centers on its ability to indirectly influence the transcriptional activity of β-catenin. The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols for Studying this compound Effects
To promote reproducibility, it is crucial to follow standardized experimental protocols. The tables below summarize common in vitro assays and experimental conditions reported in the literature for studying the effects of this compound.
Table 1: In Vitro Assays for Assessing this compound Activity
| Assay Type | Purpose | Cell Lines/System | Key Readouts |
| Cell Proliferation/Viability Assays | To determine the effect of this compound on cell growth and survival. | Mouse Embryonic Stem Cells (ESCs), Cancer Cell Lines | Cell counting, MTT/XTT assays, BrdU incorporation |
| Reporter Gene Assays | To measure the transcriptional activity of the Wnt/β-catenin pathway. | Cells transfected with TCF/LEF reporter constructs (e.g., TOP-Flash) | Luciferase activity, β-galactosidase activity |
| Western Blotting | To detect changes in protein expression and phosphorylation levels. | P19 cells, ESCs | Levels of β-catenin, p-p300 (Ser-89), Oct4, Sox2 |
| Immunofluorescence | To visualize the subcellular localization of proteins. | ESCs, Cancer Stem-like Cells | Localization of β-catenin, expression of pluripotency markers |
| Flow Cytometry | To analyze cell populations based on marker expression. | ESC-derived cardiovascular progenitor cells | Percentage of cells expressing specific surface markers |
| Colony Formation Assays | To assess the self-renewal capacity of stem cells. | Mouse Embryonic Stem Cells (ESCs) | Number and morphology of undifferentiated colonies |
Table 2: Experimental Conditions for In Vitro Studies with this compound
| Parameter | Reported Values | Notes |
| Cell Types | Mouse Embryonic Stem Cells (ESCs)[1][2], P19 cells[1], Cancer Cells[2] | The choice of cell line is critical and should be appropriate for the biological question being addressed. |
| This compound Concentration | 1.10 - 11.04 µM for ESC maintenance[1]10 µM for modulating Wnt signaling in P19 cells[1] | A dose-response curve is recommended to determine the optimal concentration for a specific cell type and assay. |
| Treatment Duration | 21 hours to 7 days for ESC self-renewal and maintenance[1]24 hours for signaling studies in P19 cells[1] | The duration of treatment should be optimized based on the specific cellular process being investigated. |
| Culture Conditions | Often used in combination with Wnt3a for maintaining pluripotency of mouse ESCs in the absence of MEFs, serum, or LIF.[2] | The specific media components and culture conditions can significantly impact experimental outcomes. |
| Solvent | DMSO is a common solvent for this compound. | It is important to include a vehicle control (DMSO alone) in all experiments. |
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a general workflow for researchers investigating the cellular effects of this compound. This structured approach can help ensure consistency and improve the comparability of results across different experiments and laboratories.
Conclusion and Future Directions
The reproducibility of experimental findings is a cornerstone of scientific progress. While the existing literature provides a solid foundation for understanding the mechanism of action of this compound, there is a clear need for studies that directly assess the reproducibility of its effects across different laboratory settings. By adhering to detailed and standardized protocols, such as those outlined in this guide, the research community can work towards building a more robust and comparable body of evidence for the biological activities of this compound. Future collaborative studies involving multiple laboratories would be invaluable in establishing the true variability of this compound's effects and in identifying the key experimental parameters that influence its activity.
References
Safety Operating Guide
Proper Disposal of IQ-1: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling IQ-1, a Wnt/β-catenin/CBP signaling sustainer, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste.
This compound Waste Profile and Handling
Before disposal, it is crucial to understand the chemical and physical properties of this compound. This information, typically found in the Safety Data Sheet (SDS), informs the risk assessment and the selection of appropriate disposal methods.
| Property | Value |
| CAS Number | 331001-62-8 |
| Molecular Formula | C₂₁H₂₂N₄O₂ |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Incompatibilities | Strong oxidizing agents |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical final step in the experimental workflow. The following procedure should be followed diligently to minimize risks and ensure compliance with safety regulations.
Essential Safety and Logistics for Handling IQ-1
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational protocols, and disposal plans for the research chemical IQ-1. As no specific Safety Data Sheet (SDS) for this compound was found, this guidance is based on general laboratory safety protocols for handling non-hazardous chemical powders. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Personal Protective Equipment (PPE)
When handling this compound in its solid, powdered form and in solution, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves. | Protects skin from direct contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory Protection | A dust mask or N95 respirator. | Recommended when weighing or handling the powder to prevent inhalation.[1] |
Operational Plan: Preparation of this compound Stock Solution
This compound is a cell-permeable tetrahydroisoquinolinylidene compound used to maintain embryonic stem cell pluripotency.[2][3][4] It is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution for use in cell culture experiments.
Key Compound Data:
| Property | Value |
| CAS Number | 331001-62-8 |
| Molecular Formula | C₂₁H₂₂N₄O₂ |
| Molecular Weight | 362.4 g/mol [2] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO, DMF, and Ethanol[2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for preparing a 10 millimolar (mM) stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 362.4 g/mol = 0.003624 g = 3.624 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 3.6 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolve in DMSO:
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 362.4 g/mol ) / 0.010 mol/L * 1,000,000 µL/L
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection. The following guidelines are for the disposal of this compound and associated materials, assuming it is a non-hazardous substance. Always follow your institution's specific waste disposal protocols.
| Waste Type | Disposal Method |
| Unused this compound Powder | Dispose of as solid chemical waste in accordance with institutional guidelines. For non-hazardous solids, this may involve placing it in a designated solid waste container.[2][3] |
| This compound Solutions (in DMSO or media) | Collect in a designated liquid chemical waste container. Do not pour concentrated solutions down the drain. Some institutions may permit the disposal of very dilute, non-hazardous aqueous solutions down the sanitary sewer, but this requires prior approval.[2][5] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the appropriate solid waste stream for chemically contaminated items, which is often separate from regular trash. |
| Empty this compound Container | Once empty, the container can typically be disposed of in the regular trash after defacing the label.[2] |
Visual Guidance
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for safely handling this compound from initial receipt to final disposal.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
